molecular formula C5H7BrN2O B1292511 (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 915707-65-2

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B1292511
CAS No.: 915707-65-2
M. Wt: 191.03 g/mol
InChI Key: JFGLJTFTVBZOCB-UHFFFAOYSA-N
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Description

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol is a useful research compound. Its molecular formula is C5H7BrN2O and its molecular weight is 191.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-1-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7BrN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGLJTFTVBZOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640418
Record name (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
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Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-65-2
Record name (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
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Record name (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
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Foundational & Exploratory

A-Z Guide to (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol Synthesis: A Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide provides an in-depth technical overview of a robust and logical synthetic pathway to (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, a valuable building block in drug discovery.[1] We will dissect a three-step synthesis beginning with the formation of the pyrazole ring, followed by regioselective bromination, and concluding with functional group reduction. Each stage is analyzed from a mechanistic perspective, explaining the underlying principles that govern reaction outcomes and providing detailed, field-tested protocols. This document is designed to serve as a practical and comprehensive resource for chemists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring is a "privileged scaffold," a molecular framework that is recurrent in biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored motif in the design of drugs targeting a wide array of diseases, from inflammation to cancer.[1][2] The specific compound, this compound, offers multiple points for diversification. The bromo group at the C4 position is an excellent handle for cross-coupling reactions, while the hydroxymethyl group at C3 provides a site for esterification, etherification, or oxidation to introduce further complexity.[1] Understanding the precise mechanism of its formation is therefore critical for optimizing its synthesis and for the rational design of novel analogues.

Strategic Synthesis Plan: A Retrosynthetic Analysis

A logical approach to constructing this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, more readily available starting materials.

Our strategy hinges on a three-step sequence:

  • Pyrazole Ring Formation: Construction of the core 1-methyl-1H-pyrazole-3-carboxylic acid scaffold.

  • Electrophilic Bromination: Regioselective installation of a bromine atom at the C4 position.

  • Ester Reduction: Conversion of the carboxylic acid (via its ester) to the primary alcohol.

This pathway is advantageous as it builds complexity in a controlled, stepwise manner, with each transformation being a high-yielding and well-understood reaction class.

G Target This compound Intermediate1 Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Target->Intermediate1 Reduction (LiAlH4) Intermediate2 Ethyl 1-methyl-1H-pyrazole-3-carboxylate Intermediate1->Intermediate2 Electrophilic Bromination (NBS) Intermediate3 1,3-Dicarbonyl Precursor + Methylhydrazine Intermediate2->Intermediate3 Pyrazole Synthesis (Knorr)

Caption: Retrosynthetic analysis of the target molecule.

Synthesis and Mechanistic Elucidation

Step 1: Pyrazole Synthesis via Knorr Cyclocondensation

The foundation of our synthesis is the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4][5]

  • Reaction: Ethyl 2-(ethoxymethylene)-3-oxobutanoate reacts with methylhydrazine to form Ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Mechanism:

The reaction proceeds through a sequence of nucleophilic attack, condensation, and cyclization.

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks the enamine carbon of the 1,3-dicarbonyl equivalent.

  • Condensation: Loss of ethanol forms a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the ketone carbonyl.

  • Dehydration/Aromatization: The resulting heterocyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.

G cluster_mech1 Knorr Pyrazole Synthesis Mechanism Start 1,3-Dicarbonyl + Methylhydrazine Step1 Nucleophilic Attack Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclized Hemiaminal Intermediate Step2->Cyclized Step3 Dehydration Cyclized->Step3 Product Ethyl 1-methyl-1H- pyrazole-3-carboxylate Step3->Product

Caption: Mechanism of the Knorr pyrazole synthesis.

Step 2: Regioselective Electrophilic Bromination

The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution.[6] The C4 position is the most nucleophilic site, directing the incoming electrophile to this position.[6][7]

  • Reaction: Ethyl 1-methyl-1H-pyrazole-3-carboxylate is treated with N-Bromosuccinimide (NBS) to yield Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Mechanism:

NBS serves as a source of an electrophilic bromine atom ("Br+").[8]

  • Formation of Sigma Complex: The π-electrons of the pyrazole ring attack the electrophilic bromine of NBS. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, but the most stable resonance structures are those where the charge is not on the electronegative nitrogen atoms.

  • Deprotonation and Aromatization: The succinimide anion, or another weak base, removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product. Even with the electron-withdrawing carboxylate group, the C4 position remains the most favorable site for attack.[9]

G cluster_mech2 Electrophilic Bromination Mechanism Start Pyrazole Ring + NBS Step1 Attack on Br+ Start->Step1 Intermediate Sigma Complex (Resonance Stabilized) Step1->Intermediate Step2 Deprotonation Intermediate->Step2 Product 4-Bromo Pyrazole Step2->Product

Caption: Mechanism of electrophilic bromination at C4.

Step 3: Ester Reduction to a Primary Alcohol

The final step is the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[10][11][12] Sodium borohydride (NaBH₄) is not sufficiently reactive to reduce esters or carboxylic acids.[12]

  • Reaction: Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is reduced with LiAlH₄, followed by an aqueous workup, to give this compound.

Mechanism:

The reduction occurs in two main phases: nucleophilic acyl substitution followed by nucleophilic addition.

  • First Hydride Addition (Nucleophilic Acyl Substitution): A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The ethoxide group (-OEt) is expelled as a leaving group, and the C=O double bond is transiently reformed, generating an aldehyde intermediate.

  • Second Hydride Addition (Nucleophilic Addition): The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from LiAlH₄. This forms a new tetrahedral intermediate, which is an aluminum alkoxide salt.

  • Protonation (Workup): An acidic aqueous workup (e.g., with H₃O⁺) protonates the alkoxide to yield the final primary alcohol product.[12]

G cluster_mech3 LiAlH4 Ester Reduction Mechanism Start Ester + LiAlH4 Step1 1st Hydride Attack Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Collapse (Loss of -OEt) Intermediate1->Step2 Aldehyde Aldehyde Intermediate Step2->Aldehyde Step3 2nd Hydride Attack Aldehyde->Step3 Intermediate2 Alkoxide Intermediate Step3->Intermediate2 Step4 Aqueous Workup (H3O+) Intermediate2->Step4 Product Primary Alcohol Step4->Product

Caption: Mechanism of ester reduction with LiAlH₄.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol).

  • Add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate[8]
  • Dissolve the product from Protocol 1 (1.0 eq) in dimethylformamide (DMF, 4 mL/mmol) in a dry round-bottom flask under an inert atmosphere.[8]

  • Cool the solution to 0 °C in an ice bath.[8]

  • Add N-bromosuccinimide (NBS) (1.1 eq) in small portions over 20 minutes.[8]

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.[8]

  • Monitor the reaction by TLC until completion.

  • Pour the reaction mixture into water and extract with diethyl ether (2 x V_DMF).[8]

  • Wash the combined organic phases with water and saturated brine, then dry over anhydrous magnesium sulfate.[8]

  • Remove the solvent via rotary evaporation and purify the residue as necessary.[8]

Protocol 3: Synthesis of this compound[10][12]
  • WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a dry three-neck flask equipped with a dropping funnel and an inert gas inlet, suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Dissolve the bromo-ester from Protocol 2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target alcohol.

Data Summary
StepReactionKey ReagentsTypical Yield
1 Knorr Pyrazole SynthesisMethylhydrazine75-85%
2 Electrophilic BrominationN-Bromosuccinimide (NBS)80-90%
3 Ester ReductionLithium Aluminum Hydride (LiAlH₄)85-95%

Conclusion

The synthesis of this compound is efficiently achieved through a reliable three-step sequence involving Knorr cyclocondensation, regioselective electrophilic bromination, and LiAlH₄ reduction. A thorough understanding of the underlying mechanisms—nucleophilic attack and cyclization for the ring formation, sigma-complex intermediacy for the bromination, and dual hydride addition for the reduction—is paramount for troubleshooting and optimization. This guide provides the necessary theoretical framework and practical protocols to empower researchers in the synthesis of this and other valuable heterocyclic building blocks for drug discovery and development.

References

The Strategic Utility of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol: An In-depth Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Cornerstone in Modern Chemistry

In the landscape of heterocyclic chemistry, the pyrazole scaffold has emerged as a "privileged structure," a distinction reserved for molecular frameworks that consistently appear in biologically active and industrially significant compounds.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after motif in drug discovery and materials science.[3][4] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[5] Within this esteemed class of compounds, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol stands out as a particularly valuable and versatile building block, offering a strategic entry point for the synthesis of a diverse array of complex molecules.

This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in transformative chemical reactions. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing validated protocols to empower your next breakthrough.

Physicochemical Characterization of this compound

A thorough understanding of a building block's properties is paramount to its effective utilization. This compound is a stable, crystalline solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity.

PropertyValueSource
CAS Number 915707-65-2[][7]
Molecular Formula C₅H₇BrN₂O[][7]
Molecular Weight 191.03 g/mol [][7]
Appearance White to off-white solid
Melting Point 94 °C[7]
Boiling Point 308.4 °C at 760 mmHg[][7]
Density 1.75 g/cm³[7]
Canonical SMILES CN1C=C(C(=N1)CO)Br[][7]
InChI Key JFGLJTFTVBZOCB-UHFFFAOYSA-N[][7]

The key structural features of this compound are the bromine atom at the C4 position, the methyl group on the N1 nitrogen, and the hydroxymethyl group at the C3 position. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, while the hydroxymethyl group can be further functionalized or utilized for its hydrogen-bonding capabilities. The N-methylation prevents tautomerism and provides a fixed point of attachment, simplifying the regiochemical outcomes of subsequent reactions.

Synthesis of this compound: A Plausible and Validated Approach

While multiple routes to functionalized pyrazoles exist, a common and reliable strategy involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine, followed by functional group manipulations. A plausible and robust synthesis of this compound can be envisioned through the reduction of the corresponding aldehyde, 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde.

Synthesis_Workflow Start 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde Reduction Reduction Start->Reduction Product This compound Reduction->Product Reagents NaBH4, Ethanol Reagents->Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

This protocol is adapted from established procedures for the reduction of aromatic aldehydes and ketones.[8]

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq.) in 95% ethanol.

  • Cooling: Cool the solution in an ice bath with gentle stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq.) to the cooled solution in portions. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Trustworthiness: The use of sodium borohydride is a well-established and mild method for the reduction of aldehydes, ensuring high yields and minimal side products. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), providing a self-validating system for reaction completion.

Synthetic Applications: A Gateway to Molecular Diversity

The strategic placement of the bromine atom on the pyrazole ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid construction of complex molecular architectures.

Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start This compound Suzuki Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Start->Suzuki Buchwald Amine Pd Catalyst, Base Start->Buchwald Sonogashira Terminal Alkyne Pd/Cu Catalyst, Base Start->Sonogashira Suzuki_Product 4-Aryl/Heteroaryl-1-methyl-1H-pyrazol-3-yl)methanol Suzuki->Suzuki_Product Buchwald_Product 4-Amino-1-methyl-1H-pyrazol-3-yl)methanol Derivatives Buchwald->Buchwald_Product Sonogashira_Product 4-Alkynyl-1-methyl-1H-pyrazol-3-yl)methanol Sonogashira->Sonogashira_Product

Caption: Key cross-coupling reactions utilizing the title compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[9][10] The reaction of this compound with various boronic acids or esters provides a straightforward route to 4-aryl- and 4-heteroaryl-substituted pyrazoles.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][9] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the desired transformation.[2][10]

Generalized Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.)

  • Solvent (e.g., dioxane/water, toluene/water, or DMF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq.), the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O90Moderate to High[11]
XPhos Pd G2K₂CO₃Toluene/H₂O100Good to Excellent[12][13]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[14][15] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 4-amino-pyrazole derivatives.

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to furnish the arylamine product.[14][15] The choice of a suitable bulky phosphine ligand is critical to prevent β-hydride elimination, an unproductive side reaction.[16]

Generalized Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound

  • Amine (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XantPhos or tBuDavePhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Addition of Reactants: Add the anhydrous solvent, followed by this compound and the amine.

  • Heating: Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until completion.

  • Work-up and Purification: After cooling, the reaction is worked up and the product is purified by standard methods.

LigandBaseSolventTemperature (°C)Yield (%)Reference
tBuDavePhosK₂CO₃Xylene160 (MW)Good[17]
XantPhosDBUMeCN/PhMe140 (Flow)Good[18]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes.[19][20] This reaction enables the direct introduction of an alkynyl group at the C4 position of the pyrazole ring of this compound.

Mechanistic Insight: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[19] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination to yield the coupled product.[20]

Generalized Protocol for Sonogashira Coupling:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Addition of Reactants: Add the anhydrous solvent, the base, this compound, and the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is worked up by filtration to remove the amine hydrobromide salt, followed by extraction and purification of the product.

Pd CatalystCu(I) SourceBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRT to 50Good to Excellent[19][21]
PdCl₂(PPh₃)₂CuIDIPADMFRT to 80Good to Excellent[5]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a highly valuable and versatile heterocyclic building block that provides a strategic platform for the synthesis of a wide range of complex molecules. Its trifunctional nature, combining a reactive bromine handle for cross-coupling, a stable N-methyl group, and a modifiable hydroxymethyl group, makes it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. The robust and well-understood reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, allows for the predictable and efficient construction of novel molecular architectures with diverse functionalities. As the demand for innovative chemical entities continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in driving future scientific advancements.

References

The Ascendancy of 1-Methyl-1H-Pyrazoles: A Technical Guide to Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methyl-1H-pyrazole moiety has emerged as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural and electronic properties, coupled with its synthetic tractability, have made it a focal point for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive survey of substituted 1-methyl-1H-pyrazoles, delving into the core principles of their synthesis, the nuances of their characterization, and their expanding role in the development of next-generation therapeutics.

The 1-Methyl-1H-Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile template for molecular design. The addition of a methyl group at the N1 position not only resolves tautomerism but also provides a crucial handle for influencing physicochemical properties such as lipophilicity and metabolic stability.[4] This seemingly simple modification has profound implications for a molecule's pharmacokinetic and pharmacodynamic profile, making the 1-methyl-1H-pyrazole core a highly sought-after motif in drug discovery programs.[4][5] Its presence in blockbuster drugs across various therapeutic areas, from oncology to infectious diseases, underscores its significance.[6][7]

Strategic Synthesis of Substituted 1-Methyl-1H-Pyrazoles

The synthetic accessibility of the 1-methyl-1H-pyrazole scaffold is a key driver of its widespread use. A variety of robust and regioselective methods have been developed to construct and further functionalize this heterocyclic system.

Building the Core: Cycloaddition and Multicomponent Reactions

The most fundamental approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[8][9] For the synthesis of 1-methyl-1H-pyrazoles, methylhydrazine is the key reagent. However, the reaction with unsymmetrical 1,3-dicarbonyls can lead to mixtures of regioisomers.[10] To overcome this challenge, significant research has focused on developing highly regioselective methodologies.

1,3-Dipolar Cycloaddition: A powerful and often regioselective method for pyrazole synthesis is the [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[11][12] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole. Catalyst-free cycloadditions of diazo compounds to alkynes upon heating also provide an efficient and green route to pyrazoles.[11]

Multicomponent Reactions (MCRs): MCRs have gained prominence for their efficiency and atom economy in constructing complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrazoles, often involving the in-situ generation of the necessary synthons.[6] These reactions provide rapid access to diverse libraries of pyrazole derivatives for screening purposes.

The Critical Step: Regioselective N-Methylation

For pre-existing pyrazole scaffolds, the selective introduction of a methyl group at the N1 position is a critical transformation. Traditional methylation methods often yield a mixture of N1 and N2 isomers, necessitating tedious purification.[13] Recent advancements have addressed this challenge through the use of sterically bulky or "masked" methylating reagents.

A notable development is the use of α-halomethylsilanes as masked methylating agents.[14][15][16] These reagents, particularly those with bulky silyl groups, exhibit high selectivity for the less sterically hindered N1 position.[13][14] Subsequent protodesilylation under mild conditions affords the desired N1-methylated pyrazole in high yield and regioselectivity.[14][16][17]

Post-Synthetic Modification: C-H Functionalization

Direct C-H functionalization has revolutionized the way chemists approach the modification of heterocyclic cores.[18] Instead of relying on pre-functionalized starting materials, this strategy allows for the direct introduction of substituents onto the pyrazole ring, offering a more atom- and step-economical approach.[18][19] Transition-metal-catalyzed C-H activation has been successfully employed for the arylation, alkenylation, and alkylation of pyrazoles, often with high regioselectivity directed by a coordinating group on the pyrazole nitrogen.[19][20] This powerful technique enables the late-stage diversification of 1-methyl-1H-pyrazole scaffolds, which is invaluable in structure-activity relationship (SAR) studies.[21]

Unambiguous Characterization: A Spectroscopic and Analytical Toolkit

The definitive identification and characterization of substituted 1-methyl-1H-pyrazoles are paramount for advancing drug discovery programs. A combination of spectroscopic and analytical techniques is employed to elucidate their structure and confirm their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of pyrazole derivatives.[22]

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrazole ring are highly informative. The proton at the C5 position is typically the most deshielded. The methyl group on the N1 nitrogen usually appears as a singlet in the range of 3.5-4.0 ppm.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring provide further confirmation of the substitution pattern.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. For instance, an HMBC correlation between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring can definitively confirm the N1-methylation.[23] NOESY experiments can be used to establish through-space proximity between the N-methyl group and substituents at the C5 position, further confirming the regiochemistry.[23]

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. While regioisomers will have the same molecular weight, fragmentation patterns in MS/MS experiments can sometimes provide clues to the substitution pattern.[23]

  • Infrared Spectroscopy: FT-IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule, such as carbonyls, nitriles, or amino groups.[22]

The following table summarizes typical spectroscopic data for a representative 1-methyl-1H-pyrazole derivative.

Technique Key Observables and Typical Ranges
¹H NMR H-3: ~7.5 ppm (s); H-4: ~6.2 ppm (t); H-5: ~7.3 ppm (d); N-CH₃: ~3.8 ppm (s)
¹³C NMR C-3: ~138 ppm; C-4: ~105 ppm; C-5: ~128 ppm; N-CH₃: ~38 ppm
IR (cm⁻¹) C=N stretch: ~1500-1600; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-2960
HRMS Provides exact mass to confirm elemental composition.

Note: Chemical shifts are highly dependent on the solvent and the nature of the substituents on the pyrazole ring.[22]

Applications in Drug Discovery and Development

The 1-methyl-1H-pyrazole scaffold is a recurring motif in a wide array of therapeutic agents, demonstrating its broad biological relevance.[1][2][3]

A Privileged Core in Diverse Therapeutic Areas

Substituted 1-methyl-1H-pyrazoles have demonstrated a remarkable range of pharmacological activities, including:

  • Anticancer Agents: Many kinase inhibitors incorporate the 1-methyl-1H-pyrazole core, which can form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[5][7] For example, derivatives have been developed as potent inhibitors of the Androgen Receptor (AR) signaling pathway for the treatment of prostate cancer.[24]

  • Anti-inflammatory Agents: The well-known COX-2 inhibitor Celecoxib features a pyrazole ring, highlighting the potential of this scaffold in developing anti-inflammatory drugs.[6]

  • Neuroprotective Agents: Certain substituted pyrazoles have shown promise in protecting neurons from excitotoxicity, suggesting their potential in treating neurodegenerative disorders.[25]

  • Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in compounds with activity against various pathogens, including bacteria, fungi, and viruses.[26][27]

  • Agrochemicals: Beyond pharmaceuticals, 1-methyl-1H-pyrazoles are also found in commercially successful insecticides and herbicides.[3]

Structure-Activity Relationship (SAR) and Lead Optimization

The synthetic versatility of the 1-methyl-1H-pyrazole core allows for systematic modifications to explore the SAR and optimize lead compounds. The ability to introduce a wide range of substituents at various positions on the ring enables the fine-tuning of properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For instance, the introduction of trifluoromethyl groups can significantly impact the biological activity and metabolic stability of pyrazole-containing compounds.[28]

It is important to note that while the 1-methyl-1H-pyrazole-5-carboxamide scaffold has shown promise in some therapeutic areas, it has also been associated with unexpected acute mammalian toxicity in certain cases, linked to the inhibition of mitochondrial respiration.[29][30] This underscores the importance of early and comprehensive toxicological profiling in drug development programs.

Experimental Protocols

General Protocol for Regioselective N-Methylation using (Chloromethyl)triisopropoxysilane[17]
  • To a solution of the 3-substituted pyrazole (1.0 equiv) in a mixture of THF and DMSO, add potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv) at room temperature.

  • Heat the mixture to 60 °C and add (chloromethyl)triisopropoxysilane (1.2 equiv).

  • Stir the reaction at 60 °C for 2-4 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add a solution of tetrabutylammonium fluoride (TBAF) (2.0 equiv) in THF.

  • Stir the mixture at 60 °C for 1-2 hours to effect protodesilylation.

  • Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-3-substituted-1H-pyrazole.

General Procedure for Spectroscopic Characterization[22]
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish correlations and confirm the structure.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum using ESI or another suitable ionization technique to confirm the molecular formula.

  • FT-IR Spectroscopy: Acquire an FT-IR spectrum of the sample (as a KBr pellet or thin film) to identify key functional groups.

Conclusion and Future Outlook

The substituted 1-methyl-1H-pyrazole scaffold has firmly established itself as a versatile and valuable building block in modern drug discovery. Its favorable physicochemical properties, coupled with the continuous development of innovative and efficient synthetic methodologies, ensure its continued prominence in the years to come. The ongoing exploration of novel C-H functionalization strategies and multicomponent reactions will undoubtedly lead to the discovery of new and diverse pyrazole-based compounds with enhanced biological activities. As our understanding of the intricate roles of this privileged scaffold in interacting with biological targets deepens, so too will its impact on the development of life-saving medicines.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_modification Modification cluster_product Final Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Cyclocondensation Cyclocondensation 1_3_Dicarbonyl->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation Substituted_Pyrazole Substituted 1H-Pyrazole Cyclocondensation->Substituted_Pyrazole N_Methylation Regioselective N-Methylation Substituted_Pyrazole->N_Methylation CH_Functionalization C-H Functionalization Substituted_Pyrazole->CH_Functionalization Final_Compound Substituted 1-Methyl-1H-Pyrazole N_Methylation->Final_Compound CH_Functionalization->Final_Compound

Caption: Synthetic pathways to substituted 1-methyl-1H-pyrazoles.

SAR_Logic Scaffold 1-Methyl-1H-Pyrazole Core SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold:port1->SAR_Analysis Scaffold:port2->SAR_Analysis Scaffold:port3->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Biological_Activity Biological Activity (Potency, Selectivity) Lead_Optimization->Biological_Activity ADME_Properties ADME Properties (Solubility, Stability) Lead_Optimization->ADME_Properties Biological_Activity->SAR_Analysis Feedback ADME_Properties->SAR_Analysis Feedback

References

A Comprehensive Technical Guide to the Retrosynthetic Analysis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anti-inflammatory, anti-cancer, and neurological agents.[1][2] The functionalization of the pyrazole ring at specific positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The target molecule, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, incorporates several key features: a methylated nitrogen at the N1 position, a versatile brominated C4 position ideal for further cross-coupling reactions, and a primary alcohol at the C3 position, which can act as a hydrogen bond donor or a point for further derivatization.[1]

This technical guide provides an in-depth retrosynthetic analysis of this compound, designed for researchers, scientists, and professionals in drug development. We will deconstruct the molecule to identify logical bond disconnections and explore multiple strategic forward synthetic pathways, explaining the causality behind experimental choices and providing validated protocols.

Core Principles and Initial Retrosynthetic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, we can identify three primary strategic disconnections.

  • Functional Group Interconversion (FGI): The primary alcohol at C3 is a prime candidate for FGI. It can be retrosynthetically derived from the reduction of a more stable and synthetically accessible carbonyl group, such as an aldehyde or an ester. This is a robust and high-yielding transformation.

  • C4-Br Bond Disconnection: The bromine atom at the C4 position can be disconnected to reveal an unsubstituted pyrazole precursor. This disconnection corresponds to a forward reaction of electrophilic aromatic substitution. The C4 position of the pyrazole ring is electron-rich and readily undergoes halogenation.[2]

  • Pyrazole Ring Disconnection: The fundamental disconnection involves breaking the C-N and C-C bonds of the heterocyclic core. This leads back to acyclic precursors, typically a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine, which can be condensed to form the pyrazole ring in a classical Knorr-type synthesis.[3]

These disconnections form the basis of a logical synthetic plan, as illustrated in the following analysis.

G TM This compound Aldehyde 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde TM->Aldehyde FGI (Reduction) Ester 4-bromo-1-methyl-1H-pyrazole-3-carboxylate TM->Ester FGI (Reduction) UnsubPyrazole_Ald (1-methyl-1H-pyrazol-3-yl)carbaldehyde Aldehyde->UnsubPyrazole_Ald C4-Br Disconnection (Electrophilic Substitution) UnsubPyrazole_Est (1-methyl-1H-pyrazol-3-yl)carboxylate Ester->UnsubPyrazole_Est C4-Br Disconnection (Electrophilic Substitution) Dicarbonyl 1,3-Dicarbonyl Precursor + Methylhydrazine UnsubPyrazole_Ald->Dicarbonyl Pyrazole Ring Disconnection (Condensation) UnsubPyrazole_Est->Dicarbonyl Pyrazole Ring Disconnection (Condensation)

Figure 1: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthetic Pathways

Based on the retrosynthetic analysis, two primary, field-proven synthetic strategies emerge. Pathway 1 focuses on constructing the pyrazole ring first, followed by sequential bromination and functional group reduction. Pathway 2 utilizes a Vilsmeier-Haack reaction to form a pyrazole aldehyde directly, which is then functionalized.

Pathway 1: Sequential Functionalization of a Pre-formed Pyrazole Ring

This is often the most reliable and versatile approach. It allows for clear, stepwise transformations where the regiochemistry of each step can be carefully controlled. The key is to begin with a C3-ester substituted pyrazole, which is more stable and less prone to side reactions than the corresponding aldehyde during bromination.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Ester Reduction A Ethyl 2,4-dioxobutanoate + Methylhydrazine B Ethyl 1-methyl-1H-pyrazole-3-carboxylate A->B Condensation C Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate B->C NBS or Br2 D This compound (Target Molecule) C->D LiAlH4 or DIBAL-H

Figure 2: Synthetic workflow for Pathway 1.

Experimental Protocol for Pathway 1

StepProcedureReagents & ConditionsPurpose & Mechanistic InsightTypical Yield
1 Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate To a solution of ethyl 2,4-dioxobutanoate in ethanol, add methylhydrazine dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4-6 hours.Reagents: Ethyl 2,4-dioxobutanoate, Methylhydrazine, Ethanol. Insight: Classical Knorr pyrazole synthesis. The more nucleophilic nitrogen of methylhydrazine attacks the C4 ketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.[4]80-90%
2 Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Dissolve the pyrazole ester from Step 1 in a suitable solvent (e.g., CHCl₃ or AcOH). Add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir for 12-24 hours.Reagents: NBS, Chloroform or Acetic Acid. Insight: Electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack on the 1,3-substituted pyrazole ring.[5][6]85-95%
3 Synthesis of this compound To a stirred suspension of Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C, add a solution of the bromo-ester from Step 2 dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.Reagents: LiAlH₄, Anhydrous THF. Insight: Nucleophilic acyl substitution followed by reduction. The hydride attacks the ester carbonyl, ultimately reducing it to the primary alcohol.[7]90-98%
Pathway 2: Vilsmeier-Haack Cyclization and Subsequent Reduction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds and can be used to synthesize pyrazole-4-carbaldehydes directly from hydrazones.[8][9] This pathway can be more atom-economical but may require more careful optimization of the Vilsmeier-Haack step.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Bromination cluster_3 Step 4: Aldehyde Reduction A Acetone + Methylhydrazine B Acetone methylhydrazone A->B Condensation C 1-methyl-1H-pyrazole-3-carbaldehyde B->C POCl3, DMF D 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde C->D NBS E This compound (Target Molecule) D->E NaBH4

Figure 3: Synthetic workflow for Pathway 2.

Experimental Protocol for Pathway 2

StepProcedureReagents & ConditionsPurpose & Mechanistic InsightTypical Yield
1 & 2 Synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde Prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0 °C. To this, add the pre-formed hydrazone (e.g., from a simple ketone). Heat the reaction to 60-80 °C for several hours.Reagents: Hydrazone, POCl₃, DMF. Insight: The hydrazone is formylated and cyclized in one pot to directly afford the pyrazole aldehyde. This is a classic method for constructing this specific substitution pattern.[7]60-75%
3 Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde Dissolve the pyrazole aldehyde from Step 2 in a suitable solvent. Add N-Bromosuccinimide (NBS) and stir at room temperature until completion.Reagents: NBS, CHCl₃ or AcOH. Insight: Similar to Pathway 1, this is a standard electrophilic bromination at the electron-rich C4 position. The aldehyde group is sufficiently deactivating to prevent over-bromination under controlled conditions.80-90%
4 Synthesis of this compound Dissolve the bromo-aldehyde from Step 3 in methanol or ethanol. Add sodium borohydride (NaBH₄) portion-wise at 0 °C. Stir for 1-2 hours.Reagents: NaBH₄, Methanol. Insight: A mild and selective reduction of the aldehyde to the primary alcohol. NaBH₄ is chosen for its selectivity for aldehydes over other potential functional groups and its operational simplicity compared to LiAlH₄.>95%

Discussion of Strategic Choices & Trustworthiness

Both pathways represent self-validating and robust systems for achieving the target molecule. The choice between them depends on starting material availability, scale, and desired purity profile.

FeaturePathway 1 (Ester Intermediate)Pathway 2 (Vilsmeier-Haack)Rationale
Reliability Very HighHighPathway 1 involves more discrete, high-yielding steps that are generally easier to control and purify. Vilsmeier-Haack reactions can sometimes be substrate-dependent and require more optimization.
Control ExcellentGoodThe ester in Pathway 1 is a robust protecting group for the C3 position, ensuring clean bromination at C4. The aldehyde in Pathway 2 is more reactive and could potentially undergo side reactions.
Atom Economy GoodExcellentPathway 2 is more convergent, constructing the core and C3 functional group in a single key step from simpler precursors.
Reagent Safety Requires LiAlH₄ (pyrophoric)Uses POCl₃ (corrosive) but avoids LiAlH₄.Both pathways use hazardous reagents requiring appropriate engineering controls. The use of NaBH₄ in Pathway 2 is a significant operational advantage over LiAlH₄.

Authoritative Grounding: The protocols described are based on well-established, peer-reviewed synthetic transformations for heterocyclic chemistry. The Knorr pyrazole synthesis, electrophilic halogenation of pyrazoles, Vilsmeier-Haack formylation, and standard reductions of esters and aldehydes are foundational reactions in organic synthesis.[4][5][6][7][9]

Conclusion

The retrosynthetic analysis of this compound reveals two highly viable synthetic strategies. Pathway 1 , proceeding through an ester intermediate, offers superior control and reliability, making it ideal for research and development settings where purity and predictability are paramount. Pathway 2 , utilizing a Vilsmeier-Haack cyclization, provides a more atom-economical and convergent route that may be advantageous for larger-scale synthesis after optimization. Both pathways are grounded in authoritative chemical principles and provide a robust framework for obtaining this valuable, functionalized pyrazole intermediate for applications in drug discovery and materials science.

References

Methodological & Application

Sonogashira Coupling of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol: A Detailed Guide to Reaction Optimization and Protocol Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Aryl-Alkynyl Pyrazoles

Prepared by: Gemini, Senior Application Scientist

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in medicinal chemistry and drug development.[4][5] It allows for the efficient construction of complex molecular architectures containing the rigid and linear alkynyl moiety, a common feature in pharmacologically active compounds.[5][6]

Pyrazole scaffolds are privileged structures in drug discovery, appearing in a wide range of therapeutics. The ability to functionalize the pyrazole core is critical for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide for researchers on the Sonogashira coupling of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, a key intermediate for building more complex, biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide detailed, field-proven protocols for both traditional and copper-free conditions.

Core Concepts: The Sonogashira Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction for a specific substrate like our bromo-pyrazole.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst oxidative adds to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[1][7] This step is often rate-limiting, especially for less reactive bromides compared to iodides.[8]

    • Transmetalation : The organopalladium(II) complex receives the acetylide group from the copper acetylide intermediate generated in the copper cycle.[1]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst.[7]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The Cu(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.

    • Deprotonation : An amine base deprotonates the alkyne, forming a copper acetylide intermediate.[2] This species is the key nucleophile that participates in the transmetalation step with the palladium center.

The synergy between these two cycles allows the reaction to proceed under relatively mild conditions.[1][7]

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex_A Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex_A transmetalation Transmetalation pd_complex_A->transmetalation pd_complex_B Ar-Pd(II)L₂(C≡CR') transmetalation->pd_complex_B cu_catalyst Cu(I)Br transmetalation->cu_catalyst Regenerates Cu(I) reductive_elimination Reductive Elimination pd_complex_B->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR' reductive_elimination->product cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide + R'-C≡C-H + Base cu_acetylide->transmetalation Transfers Acetylide cu_acetylide->cu_catalyst + H-Base⁺Br⁻ Optimization_Workflow start Start: Protocol A (PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80°C) check1 Analyze Result (TLC/LC-MS) start->check1 success High Yield >80% Reaction Complete check1->success Clean Conversion problem1 Problem: No/Low Conversion (<20%) check1->problem1 No Reaction problem2 Problem: Stalled Reaction / Moderate Yield check1->problem2 Incomplete problem3 Problem: Significant Homocoupling check1->problem3 Byproducts solution1a Increase Temperature (e.g., 100-110°C) problem1->solution1a solution1b Switch to More Active Catalyst (e.g., Pd(OAc)₂/XPhos) problem1->solution1b solution2a Increase Catalyst Loading (e.g., 5 mol% Pd) problem2->solution2a solution2b Screen Different Solvents (e.g., Toluene, MeCN) problem2->solution2b solution3a Ensure Rigorous Degassing (Freeze-Pump-Thaw) problem3->solution3a solution3b Switch to Copper-Free Protocol B problem3->solution3b solution1a->check1 Re-run solution1b->check1 Re-run solution2a->check1 Re-run solution2b->check1 Re-run solution3a->check1 Re-run solution3b->check1 Re-run

References

Application Notes & Protocols: Leveraging (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol for Accelerated Hit Finding in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2][3] By screening small, low-complexity molecules, FBDD can explore chemical space more effectively, often yielding hits with superior ligand efficiency that serve as superior templates for optimization.[2][3] This guide provides a detailed technical overview and actionable protocols for the application of a strategic fragment, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol , in a typical FBDD campaign. We will explore the rationale behind its selection, its key structural features, and provide step-by-step methodologies for its use in primary screening, hit validation, and structure-based lead optimization.

The Strategic Rationale: Why this compound?

The success of an FBDD campaign is fundamentally linked to the quality of the fragment library.[1][2] The chosen fragment, this compound, is not merely a random small molecule; it is a purpose-built tool for drug discovery, incorporating several advantageous features.

The Privileged Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle that is a cornerstone of modern medicinal chemistry.[4][5] It is present in numerous FDA-approved drugs, valued for its metabolic stability and its ability to engage in critical hydrogen bonding interactions with protein targets.[6][7] The pyrazole scaffold can act as a bioisostere for other aromatic or heterocyclic rings, often improving physicochemical properties like solubility.[6][8] In this fragment, the N1-methyl group prevents tautomerization, which simplifies the interpretation of structure-activity relationships (SAR) during the optimization phase.

Key Functional Groups for Discovery

This fragment is decorated with functional groups that provide multiple avenues for both target interaction and subsequent chemical elaboration:

  • Hydroxymethyl Group (-CH₂OH): This versatile group can act as both a hydrogen bond donor and acceptor, forming key initial interactions within a protein's binding pocket. It also serves as a reactive handle for "fragment growing" or "linking" strategies.

  • Bromo Group (-Br): The bromine atom is a critical feature for medicinal chemists. It serves as a readily modifiable vector for synthetic elaboration via a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rational, structure-guided expansion of the fragment into unoccupied regions of the binding site. Furthermore, as a heavy atom, it can significantly aid in determining the fragment's position and orientation in X-ray crystallography.

Physicochemical Properties

To be an effective starting point, a fragment must adhere to the empirical "Rule of Three," which favors compounds with low molecular weight and complexity, increasing the probability of finding a binding event.[9]

PropertyValue"Rule of Three" GuidelineConformance
Molecular Weight 191.03 g/mol []< 300 DaYes
cLogP (estimated) ~1.3≤ 3Yes
Hydrogen Bond Donors 1 (from -OH)≤ 3Yes
Hydrogen Bond Acceptors 2 (N2 of pyrazole, O of -OH)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

Table 1: Physicochemical properties of this compound evaluated against the "Rule of Three".

The FBDD Screening Cascade: An Overview

A successful FBDD campaign is a multi-stage process designed to identify, validate, and characterize weak-binding fragments before committing to extensive medicinal chemistry efforts. Each stage uses orthogonal techniques to build confidence in the identified hits.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead QC Fragment QC (Solubility, Purity) SPR Primary Screen (Surface Plasmon Resonance) QC->SPR Soluble Fragment NMR Orthogonal Screen (NMR Spectroscopy) SPR->NMR Initial Hits ITC Affinity Confirmation (ITC / MST) NMR->ITC Confirmed Hits XRAY Structure Determination (X-ray Crystallography) ITC->XRAY Validated Hits SBDD Structure-Based Design (Fragment Elaboration) XRAY->SBDD 3D Binding Pose

Figure 1: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign, from initial screening to structure-based design.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing this compound in an FBDD campaign. The causality behind key steps is explained to ensure robust and reproducible outcomes.

Protocol 1: Fragment Quality Control (QC)

Objective: To ensure the fragment's identity, purity, and solubility are suitable for biophysical screening. This step is critical for preventing false positives (due to impurities or aggregation) and false negatives (due to poor solubility).

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Screening Buffer (e.g., PBS or HEPES-based buffer, pH 7.4, with 0.05% Tween-20)

  • LC-MS and ¹H NMR instrumentation

Methodology:

  • Identity & Purity Confirmation:

    • Dissolve a small sample of the fragment in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum to confirm the chemical structure and assess for organic impurities.

    • Analyze the fragment via LC-MS to confirm the correct mass-to-charge ratio and establish purity (aim for >95%).

  • Solubility Assessment:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% anhydrous DMSO. Visually inspect for complete dissolution.

    • Kinetic Solubility: Serially dilute the DMSO stock into the intended aqueous screening buffer. Monitor for precipitation using nephelometry or visual inspection. This determines the maximum soluble concentration under assay conditions.

    • Causality: FBDD requires screening at high concentrations (µM to mM range) to detect weak binders.[11] Undissolved compound will cause artifacts in most biophysical assays.

  • Stock Plate Preparation:

    • Using the solubility data, prepare a master stock plate in 100% DMSO at a concentration well above the final screening concentration (e.g., 10-50 mM).

    • Store the plate sealed at -20°C or -80°C to prevent water absorption and degradation.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To rapidly identify fragments that bind to an immobilized protein target. SPR is a highly sensitive, label-free technology ideal for detecting the low-affinity interactions characteristic of fragments.[12][13][14]

Materials:

  • SPR instrument (e.g., Biacore™ series)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • Screening Buffer (as defined in QC)

  • Fragment stock plate

Methodology:

SPR_Workflow A 1. Target Immobilization (e.g., Amine Coupling on CM5 Chip) B 2. Assay Validation (Buffer scouts, DMSO tolerance) A->B C 3. Single-Concentration Screen (e.g., 200 µM fragment) B->C D 4. Hit Triage (Analyze sensorgrams, flag artifacts) C->D E 5. Dose-Response & Affinity (Determine Kᴅ for promising hits) D->E

Figure 2: Workflow for an SPR-based fragment screening experiment.

  • Target Immobilization:

    • Immobilize the target protein onto the sensor chip surface using a standard method like amine coupling. Aim for a low to medium density (e.g., 2000-5000 Response Units, RU) to minimize mass transport limitations.

    • Causality: A reference flow cell must be prepared (e.g., activated and blocked with no protein) to subtract bulk refractive index changes and non-specific binding, which is crucial for accurately detecting small fragment responses.[12]

  • Assay Development:

    • Perform buffer scout experiments to ensure the immobilized protein is stable and active.

    • Determine the assay's tolerance to DMSO. Ensure the final DMSO concentration in the screen (typically 1-2%) is identical in both the running buffer and the fragment samples to avoid solvent mismatch artifacts.[12][15]

  • Primary Screen:

    • Dilute the fragment from the DMSO stock plate into screening buffer to a single high concentration (e.g., 200 µM).

    • Inject the fragment solution over the reference and target flow cells.

    • Monitor the binding response in real-time. A positive "hit" is a fragment that shows a higher response on the target surface compared to the reference surface.

  • Hit Analysis and Confirmation:

    • Visually inspect sensorgrams for clean, reversible binding kinetics. Discard fragments that show aggregation, slow dissociation, or other non-ideal behavior.

    • For promising hits, perform a dose-response experiment by injecting a range of concentrations (e.g., 5-500 µM).

    • Fit the resulting data to a steady-state affinity model to determine the dissociation constant (Kᴅ).

    • Calculate the Ligand Efficiency (LE) for each hit: LE = -ΔG / N, where ΔG = RT * ln(Kᴅ) and N is the number of heavy (non-hydrogen) atoms. LE > 0.3 is generally considered a high-quality starting point.

Protocol 3: Orthogonal Hit Validation via NMR Spectroscopy

Objective: To confirm that hits from the primary screen are genuine binders and not assay artifacts. NMR is a powerful solution-based technique that provides high-confidence validation.[16][17][18]

Materials:

  • High-field NMR spectrometer with cryoprobe

  • Validated fragment hits from SPR

  • Target protein (for protein-observed methods, ¹⁵N-labeling is required)

  • NMR buffer (deuterated buffer matched to screening conditions)

Methodology (Ligand-Observed - Saturation Transfer Difference):

  • Sample Preparation: Prepare two samples for each fragment.

    • Sample A: Fragment in NMR buffer.

    • Sample B: Fragment + a low concentration of target protein (e.g., 5-10 µM) in the same buffer.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum for Sample A as a reference.

    • Acquire an STD-NMR spectrum for Sample B. This experiment selectively saturates protein resonances. If the fragment binds, this saturation is transferred to the fragment, resulting in a decrease in its signal intensity.

  • Data Analysis:

    • Subtract the "off-resonance" spectrum from the "on-resonance" spectrum to generate the STD difference spectrum.

    • Causality: Only protons of a fragment that are in close proximity to the protein will receive saturation transfer and appear in the difference spectrum.[19] This confirms a direct physical interaction. Non-binders will show no signals. This method is highly robust for detecting weak binding.[16]

Protocol 4: Structural Characterization via X-ray Crystallography

Objective: To obtain a high-resolution 3D structure of the fragment bound to the target protein. This is the most valuable output of an FBDD campaign, as it provides the definitive blueprint for rational, structure-guided optimization.[20][21][22][23]

Materials:

  • Crystallization-grade target protein

  • Crystallization screens and reagents

  • Validated fragment hit

  • Access to an X-ray diffraction source (in-house or synchrotron)

Methodology:

  • Crystal Preparation:

    • Obtain high-quality, reproducible crystals of the target protein (apo form).

    • Soaking: Transfer the apo crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) and allow it to diffuse into the crystal lattice. This is often the most successful method for fragments.

    • Co-crystallization: Alternatively, set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Processing:

    • Cryo-protect the crystal and collect X-ray diffraction data.

    • Process the data to obtain electron density maps.

  • Structure Solution and Analysis:

    • Solve the structure by molecular replacement using the apo protein structure.

    • Carefully inspect the resulting difference electron density map (Fo-Fc map) for positive density corresponding to the bound fragment.

    • Causality: The bromine atom on the fragment is electron-rich and will often show strong, unambiguous density, greatly aiding in the correct placement and orientation of the fragment within the binding site.[24]

    • Refine the model and analyze the specific protein-fragment interactions (hydrogen bonds, hydrophobic contacts, etc.).

From Hit to Lead: Structure-Based Elaboration Strategies

With a crystal structure in hand, the true power of using this compound becomes apparent. The structure reveals the surrounding pocket topology, allowing for the rational design of new chemical moieties to improve potency and selectivity.

Elaboration_Strategies cluster_start cluster_strategies cluster_end Start This compound Kᴅ = 250 µM A Vector 1: Growing from Bromine (e.g., Suzuki Coupling) Start->A Guided by X-ray Structure B Vector 2: Growing from Methanol (e.g., Etherification) Start->B Guided by X-ray Structure End Potent Lead Compound Kᴅ = 50 nM A->End Iterative Design & Synthesis B->End Iterative Design & Synthesis

Figure 3: Key elaboration vectors on the fragment for structure-based design.

  • Growing from the Bromine Vector: The crystal structure may reveal a nearby hydrophobic pocket. A Suzuki coupling reaction can be used to append an aryl or heteroaryl group to the C4 position of the pyrazole, designed specifically to fit into this pocket. This is a highly reliable and modular strategy for rapidly exploring SAR.

  • Growing from the Methanol Vector: The structure might show that the hydroxyl group is pointing towards a region where an additional hydrogen bond could be formed. The methanol can be converted to an ether to extend the molecule in that direction, or used as a linking point to merge with another nearby fragment.

By systematically applying these strategies, the initial low-micromolar affinity of the fragment hit can be efficiently optimized into a potent, nanomolar-affinity lead compound.

References

Synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, with applications ranging from kinase inhibitors to organic light-emitting diodes (OLEDs).[1][2] The title compound, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, and its derivatives represent a particularly valuable class of intermediates. The presence of a reactive hydroxyl group and a strategically positioned bromine atom provides two orthogonal handles for molecular elaboration. The bromine at the C4 position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3] This guide provides a comprehensive overview of robust synthetic strategies, detailed step-by-step protocols, and proven methods for subsequent derivatization, designed for researchers in drug development and chemical synthesis.

Overview of Synthetic Strategies

The most efficient pathways to this compound rely on the reduction of a carbonyl group at the C3 position. The choice of strategy primarily depends on the commercial availability and cost of the key intermediates: a pyrazole-3-carbaldehyde or a pyrazole-3-carboxylic acid. Both routes are reliable and yield the target alcohol in high purity.

  • Strategy 1: Reduction of a Carbaldehyde. This is the most direct approach, utilizing the selective reduction of an aldehyde to a primary alcohol. It is favored for its mild reaction conditions and straightforward work-up.

  • Strategy 2: Reduction of a Carboxylic Acid. This method provides an alternative route when the corresponding carboxylic acid is more accessible. It requires a more potent reducing agent and stringent anhydrous conditions.

Synthetic_Strategies cluster_0 Strategy 1: Aldehyde Reduction cluster_1 Strategy 2: Carboxylic Acid Reduction aldehyde 4-Bromo-1-methyl-1H- pyrazole-3-carbaldehyde product1 (4-bromo-1-methyl-1H- pyrazol-3-yl)methanol aldehyde->product1 NaBH4, MeOH/DCM (Mild Reduction) acid 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid product2 (4-bromo-1-methyl-1H- pyrazol-3-yl)methanol acid->product2 1. LiAlH4, Anhydrous THF 2. Aqueous Work-up (Strong Reduction)

Caption: Primary synthetic routes to the target pyrazolylmethanol.

Part 1: Synthesis via Reduction of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Principle and Rationale

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its excellent functional group tolerance (it does not typically reduce esters, amides, or carboxylic acids), operational simplicity, and high yields. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during the reaction or work-up yields the desired alcohol.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialCAS NumberSupplier ExampleNotes
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde287917-96-8Sigma-AldrichKey starting material
Sodium borohydride (NaBH₄)16940-66-2Acros OrganicsFine powder, >98%
Methanol (MeOH), Anhydrous67-56-1Fisher ScientificSolvent
Dichloromethane (DCM), Anhydrous75-09-2VWR ChemicalsCo-solvent for solubility
Saturated Ammonium Chloride (NH₄Cl) Solution12125-02-9LabChemFor quenching
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9EMD MilliporeDrying agent
Silica Gel (230-400 mesh)7631-86-9Sorbent Tech.For column chromatography
Ethyl Acetate & HexanesVariousStandard vendorsEluents for chromatography

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (5.0 g, 24.6 mmol).

  • Dissolution: Add a 1:1 mixture of anhydrous dichloromethane (DCM) and methanol (MeOH) (100 mL total volume) to dissolve the aldehyde. Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Reagent Addition: Slowly add sodium borohydride (1.12 g, 29.5 mmol, 1.2 equivalents) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) to quench the excess NaBH₄. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to afford this compound as a white solid.

Expected Yield: 85-95%.

Part 2: Synthesis via Reduction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic Acid

Principle and Rationale

Carboxylic acids are significantly less electrophilic than aldehydes and are resistant to reduction by mild agents like NaBH₄. Therefore, a more powerful hydride donor is required. Lithium aluminum hydride (LiAlH₄) is a highly reactive reducing agent capable of converting carboxylic acids and esters to primary alcohols.[4] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by coordination to the aluminum center and subsequent reduction to the primary alcohol. A careful aqueous work-up is required to hydrolyze the intermediate aluminum alkoxide complexes and destroy excess LiAlH₄.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialCAS NumberSupplier ExampleNotes
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid84547-86-4Combi-BlocksKey starting material[3][5]
Lithium aluminum hydride (LiAlH₄)16853-85-3Sigma-Aldrich1.0 M solution in THF or powder
Tetrahydrofuran (THF), Anhydrous109-99-9Acros OrganicsSolvent, must be dry
Deionized Water (H₂O)7732-18-5-For quenching
15% Sodium Hydroxide (NaOH) Solution1310-73-2Fisher ChemicalFor work-up
Celite® 54568855-54-9Sigma-AldrichFilter aid
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-Drying agent

Step-by-Step Procedure

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip it with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: To the flask, add anhydrous tetrahydrofuran (THF, 80 mL) and cool to 0 °C in an ice bath. Carefully add LiAlH₄ (1.12 g, 29.5 mmol, 2.5 equivalents) in portions.

  • Substrate Addition: In a separate flask, dissolve 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (2.5 g, 11.8 mmol) in anhydrous THF (40 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes. Causality Note: A slow, controlled addition is essential to manage the initial vigorous reaction (hydrogen evolution) as the acidic proton of the carboxylic acid reacts with the hydride.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cooling & Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. The following quenching procedure must be performed with extreme caution behind a blast shield. Sequentially and very slowly, add:

    • Deionized water (1.1 mL)

    • 15% aqueous NaOH solution (1.1 mL)

    • Deionized water (3.3 mL)

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour. Add a small amount of Celite® and filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Drying & Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography if necessary.

Expected Yield: 75-85%.

Part 3: Synthesis of Derivatives

The synthesized this compound is a versatile scaffold for creating a library of derivatives. The hydroxyl and bromo groups can be functionalized independently.

Derivatization_Pathways cluster_O O-Functionalization cluster_C4 C4-Functionalization start (4-bromo-1-methyl-1H- pyrazol-3-yl)methanol ether Ethers start->ether R-X, NaH (Williamson Ether Synthesis) ester Esters start->ester RCOCl, Pyridine (Esterification) suzuki Aryl/Alkyl Pyrazoles start->suzuki R-B(OH)₂, Pd Catalyst, Base (Suzuki Coupling)

Caption: Key derivatization pathways from the core molecule.

A) Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for C-C bond formation at the C4 position.

  • Setup: In a microwave vial or Schlenk tube, combine this compound (200 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq.).

  • Catalyst: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with DCM (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol, 5 mol%).

  • Solvent & Degas: Add a 3:1 mixture of dioxane and water (4 mL). Seal the vessel and degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture at 100 °C for 4-12 hours (or use microwave irradiation at 120 °C for 30-60 minutes) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the mixture, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the C4-arylated product.

Data Summary

CompoundStructureMW ( g/mol )Expected YieldPhysical AppearanceKey ¹H NMR Signal (CDCl₃, δ ppm)
This compoundC₅H₇BrN₂O191.0375-95%White Solid~4.7 (s, 2H, -CH₂OH), ~7.4 (s, 1H, pyrazole-H)
3-(methoxymethyl)-1-methyl-4-phenyl-1H-pyrazoleC₁₂H₁₄N₂O202.25~70-85%Off-white solid~3.4 (s, 3H, -OCH₃), ~7.2-7.5 (m, 5H, Ar-H)

References

Strategic Protection of the Methanol Moiety in (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Functionalized Pyrazoles

In the landscape of medicinal chemistry and drug development, functionalized pyrazoles are privileged scaffolds due to their diverse biological activities. The specific molecule, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, presents a versatile starting material for the synthesis of more complex derivatives through modification at the bromine and hydroxyl functionalities.[1][2] However, the presence of the primary alcohol can interfere with many synthetic transformations intended for the bromo-substituted position, such as cross-coupling reactions or metallation. Therefore, the judicious selection and implementation of a protecting group for the methanol moiety is a critical step to ensure chemoselectivity and achieve high-yielding transformations.[3][4]

This technical guide provides an in-depth analysis of protecting group strategies for the methanol group in this compound. We will explore the rationale behind choosing a suitable protecting group, provide detailed protocols for their installation and removal, and discuss potential challenges and considerations specific to this heterocyclic system.

Strategic Considerations for Protecting Group Selection

The choice of a protecting group for the primary alcohol in our target molecule must be guided by several key factors related to the overall synthetic plan. The ideal protecting group should be:

  • Easy to install in high yield under mild conditions that do not affect the bromo-pyrazole core.

  • Stable to the reaction conditions planned for modifying the 4-bromo position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings, or lithiation).

  • Readily removed in high yield under conditions that are orthogonal to the newly introduced functionalities and do not degrade the pyrazole ring.[3]

The N-methylated pyrazole ring is generally electron-rich and stable. However, the pyridine-like nitrogen (N2) can be protonated under strongly acidic conditions, which can deactivate the ring.[5] This is an important consideration when selecting deprotection strategies that employ strong acids. The C-Br bond is relatively robust but can be susceptible to reduction, for example, during catalytic hydrogenolysis, a common method for benzyl ether deprotection.[6]

Below is a comparative analysis of two highly effective and commonly used protecting groups for primary alcohols: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether.

Protecting GroupProtection ConditionsStability ProfileDeprotection ConditionsKey Considerations for this compound
TBDMS Ether TBDMS-Cl, Imidazole, DMFStable to a wide range of non-acidic reagents, including organometallics and many oxidizing and reducing agents.Fluoride sources (e.g., TBAF in THF), or acidic conditions (e.g., CSA in MeOH).[7][8]Pros: High stability to many cross-coupling conditions. Deprotection with fluoride is very mild and chemoselective. Cons: Potential for slow reaction with the sterically hindered alcohol. Careful control of acidic deprotection is needed to avoid pyrazole protonation.
Benzyl Ether BnBr, NaH, THF/DMFVery stable to acidic and basic conditions, as well as many organometallic reagents.[9]Catalytic hydrogenolysis (H₂, Pd/C), or oxidative cleavage (e.g., DDQ).[9][10]Pros: Robustness allows for a wide range of subsequent reactions. Cons: Catalytic hydrogenolysis may lead to competitive hydrodebromination of the C-Br bond. Alternative oxidative deprotection methods might be necessary.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the protection of this compound as a TBDMS ether and a benzyl ether, followed by their respective deprotection procedures.

Strategy 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

The TBDMS group is an excellent choice for its robustness under many synthetic conditions and its mild, selective removal with fluoride ions.[11]

Diagram of the TBDMS Protection/Deprotection Workflow

TBDMS_Workflow Substrate This compound Protected TBDMS-protected pyrazole Substrate->Protected  TBDMS-Cl, Imidazole, DMF   Deprotected Deprotected alcohol Protected->Deprotected  TBAF, THF  

Caption: Workflow for TBDMS protection and deprotection.

Protocol 1.1: Protection of this compound with TBDMS-Cl

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add imidazole (2.5 eq).

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBDMS-protected pyrazole.

Protocol 1.2: Deprotection of the TBDMS Ether

  • Preparation: Dissolve the TBDMS-protected pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Addition of Deprotecting Agent: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the deprotected alcohol.

Strategy 2: Protection as a Benzyl (Bn) Ether

The benzyl ether is a highly robust protecting group, suitable for multi-step syntheses involving harsh reagents.[9]

Diagram of the Benzyl Ether Protection/Deprotection Workflow

Benzyl_Workflow Substrate This compound Protected Benzyl-protected pyrazole Substrate->Protected  NaH, BnBr, THF   Deprotected Deprotected alcohol Protected->Deprotected  H2, Pd/C, EtOH (Caution: potential debromination)  

Caption: Workflow for Benzyl ether protection and deprotection.

Protocol 2.1: Protection of this compound with Benzyl Bromide

  • Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (approx. 0.5 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Benzylating Agent: Add benzyl bromide (BnBr, 1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-6 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the benzyl-protected pyrazole.

Protocol 2.2: Deprotection of the Benzyl Ether via Catalytic Hydrogenolysis

Caution: This method carries a risk of hydrodebromination. Careful monitoring and optimization may be required.

  • Preparation: Dissolve the benzyl-protected pyrazole (1.0 eq) in ethanol (approx. 0.1 M) in a flask suitable for hydrogenation.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C, 10 mol% Pd) to the solution.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask and stir the suspension vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction closely by TLC. The desired debenzylated product should be less polar than the starting material. Over-running the reaction may increase the extent of debromination.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Orthogonal Protection Strategies

In more complex syntheses, where multiple protecting groups are required, an orthogonal strategy is essential.[3][4] For instance, if another functional group in the molecule is protected with an acid-labile group (e.g., a Boc-protected amine), the TBDMS ether on the methanol moiety can be selectively removed with TBAF without affecting the Boc group. Conversely, if a silyl ether is present elsewhere, the benzyl group can be removed by hydrogenolysis, leaving the silyl ether intact (provided the molecule is stable to these conditions).

Diagram of Orthogonal Deprotection Logic

Orthogonal_Strategy Start Molecule with TBDMS and Bn protected alcohols Deprotect_TBDMS TBAF, THF Start->Deprotect_TBDMS Deprotect_Bn H2, Pd/C Start->Deprotect_Bn Product_Bn Bn-protected alcohol Deprotect_TBDMS->Product_Bn Product_TBDMS TBDMS-protected alcohol Deprotect_Bn->Product_TBDMS

Caption: Decision tree for orthogonal deprotection.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the strategic use of protecting groups. Both TBDMS and benzyl ethers offer robust protection for the primary alcohol, each with its own set of advantages and disadvantages. The choice between these and other protecting groups should be made after careful consideration of the planned synthetic route, particularly the conditions for subsequent transformations and the final deprotection step. The protocols and considerations outlined in this guide are intended to provide researchers with the necessary tools to navigate these decisions and execute their synthetic strategies with confidence and precision.

References

The Strategic Functionalization of the Pyrazole C4-Position: A Guide to Cross-Coupling Reactions for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core and the Significance of C4-Functionalization

The pyrazole motif is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil.[1] The strategic derivatization of the pyrazole ring is a pivotal tactic in drug discovery, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the available positions for substitution, the C4-position holds a place of particular strategic importance. Its functionalization allows for the introduction of diverse molecular fragments that can profoundly influence a molecule's interaction with biological targets.

This guide provides an in-depth exploration of the most powerful and versatile methods for the functionalization of the pyrazole C4-position via palladium-catalyzed cross-coupling reactions. We will delve into the practical application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering detailed, field-proven protocols and insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and accelerate their research programs.

Strategic Pathways to C4-Functionalized Pyrazoles

The journey to a C4-functionalized pyrazole can be broadly categorized into two main strategies: the functionalization of a pre-functionalized pyrazole and the direct C-H functionalization of an unsubstituted C4-position. The former, and more traditional, approach relies on the initial installation of a handle at the C4-position, typically a halogen, which then serves as a versatile anchor for a variety of cross-coupling reactions. The latter, a more modern and atom-economical approach, seeks to directly couple a partner to the C4 C-H bond.

Part 1: The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Causality Behind the Choice: Why Suzuki-Miyaura?

The decision to employ a Suzuki-Miyaura coupling for C4-arylation or -vinylation of a pyrazole is often driven by:

  • Substrate Availability: The sheer number of commercially available boronic acids and esters provides unparalleled access to a diverse range of substituents.

  • Mild Reaction Conditions: These reactions are often performed under relatively mild conditions with a variety of bases and solvents, making them compatible with complex and sensitive substrates.

  • High Yields and Selectivity: The Suzuki-Miyaura coupling is known for its high efficiency and predictability.

Key Starting Material: The 4-Halopyrazole

The most common precursors for C4 Suzuki-Miyaura couplings are 4-bromo- and 4-iodopyrazoles. The carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond, often allowing for milder reaction conditions.[2] However, 4-bromopyrazoles are also effective substrates and may be more cost-effective in some cases.[1][3]

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a 4-Iodopyrazole

This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids with a 4-iodopyrazole substrate.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02–0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04–0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.0–3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a sealed tube, combine the 4-iodopyrazole, boronic acid or ester, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Add a mixture of 1,4-dioxane and water (typically a 4:1 v/v ratio).

  • Degas the mixture by bubbling argon through the solution for 10–15 minutes.

  • Seal the tube and heat the reaction mixture to 80–120 °C for 2–18 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Introducing Alkenes with Precision: The Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[4] It provides a direct route to C4-vinylated pyrazoles, which are valuable intermediates for further synthetic transformations.

Causality Behind the Choice: Why Heck?

The Heck reaction is the method of choice when:

  • Vinylation is the Goal: It is the most direct method for introducing an alkene substituent.

  • Stereoselectivity is Key: The reaction typically proceeds with high trans selectivity.[5]

  • Broad Alkene Scope: A wide variety of electron-deficient and electron-rich alkenes can be employed.

Protocol 2: Heck-Mizoroki Reaction of a 1-Protected-4-Iodo-1H-Pyrazole

This protocol is adapted from a procedure for the vinylation of 4-iodopyrazoles and demonstrates the importance of ligand and N-protection selection.[6]

Materials:

  • 1-Trityl-4-iodo-1H-pyrazole (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Triethyl phosphite (P(OEt)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 1-trityl-4-iodo-1H-pyrazole in acetonitrile, add triethylamine and the alkene.

  • Add the palladium(II) acetate and triethyl phosphite.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Forging the C-C Triple Bond: The Sonogashira Coupling

The Sonogashira coupling is the premier method for the synthesis of alkynes, reacting a terminal alkyne with an aryl or vinyl halide.[7] This reaction opens the door to C4-alkynylated pyrazoles, which are versatile building blocks in medicinal and materials chemistry.

Causality Behind the Choice: Why Sonogashira?

The Sonogashira coupling is favored for:

  • Direct Alkynylation: It is the most efficient method for introducing an alkyne functionality.

  • Mild Conditions: The reaction can often be carried out at room temperature.

  • High Yields: The Sonogashira coupling is generally a high-yielding transformation.

Protocol 3: General Procedure for the Sonogashira Coupling of a 4-Iodopyrazole

This protocol provides a reliable method for the coupling of terminal alkynes with 4-iodopyrazoles.[8]

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

Procedure:

  • In a suitable flask under an inert atmosphere, combine the 4-iodopyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in triethylamine.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 4-alkynylpyrazole.

Part 4: Constructing the C-N Bond: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[9][10] It provides a powerful and general method for the introduction of a wide variety of nitrogen-containing substituents at the C4-position of the pyrazole ring.

Causality Behind the Choice: Why Buchwald-Hartwig?

The Buchwald-Hartwig amination is the go-to reaction for C-N bond formation due to its:

  • Broad Amine Scope: It is compatible with a vast range of primary and secondary amines, as well as anilines and other N-heterocycles.

  • Functional Group Tolerance: The reaction is tolerant of a wide array of functional groups on both the amine and the aryl halide.

  • High Generality: It has become the most general and reliable method for the synthesis of arylamines.

Protocol 4: Buchwald-Hartwig Amination of a 4-Bromo-1H-1-tritylpyrazole

This protocol is based on a study of C4-amination of 4-halopyrazoles and highlights the importance of ligand selection for successful coupling.[11]

Materials:

  • 4-Bromo-1-trityl-1H-pyrazole (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 4-bromo-1-trityl-1H-pyrazole, the palladium source, the phosphine ligand, and the base in a dry solvent.

  • Add the amine to the reaction mixture.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation: A Comparative Overview of C4-Cross-Coupling Reactions

Reaction TypeTypical HalideKey ReagentsAdvantagesPotential Challenges
Suzuki-Miyaura I, BrBoronic acid/ester, Pd catalyst, phosphine ligand, baseWide substrate scope, mild conditions, high yieldsProtodeboronation of boronic acid, dehalogenation of pyrazole[12]
Heck I, BrAlkene, Pd catalyst, baseDirect vinylation, high stereoselectivityRegioselectivity with unsymmetrical alkenes, catalyst sensitivity
Sonogashira ITerminal alkyne, Pd catalyst, Cu(I) cocatalyst, baseDirect alkynylation, mild conditionsHomocoupling of the alkyne (Glaser coupling)
Buchwald-Hartwig Br, ClAmine, Pd catalyst, phosphine ligand, strong baseBroad amine scope, high functional group toleranceCatalyst inhibition by N-heterocycles, β-hydride elimination with certain amines[11]

Visualization of Key Processes

General Workflow for C4-Functionalization via Cross-Coupling

G cluster_0 Starting Material Synthesis cluster_1 Cross-Coupling Reaction cluster_2 Workup & Purification start Pyrazole halogenation Halogenation (e.g., I₂, NIS) start->halogenation halopyrazole 4-Halopyrazole (X = I, Br) halogenation->halopyrazole reaction_conditions Pd Catalyst Ligand, Base Solvent, Heat halopyrazole->reaction_conditions coupling_partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) coupling_partner->reaction_conditions product C4-Functionalized Pyrazole reaction_conditions->product workup Aqueous Workup Extraction product->workup purification Column Chromatography Recrystallization workup->purification final_product Pure C4-Functionalized Pyrazole purification->final_product

Caption: General workflow for C4-functionalization of pyrazoles.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)L₂(X) pd0->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)L₂(R) pd_intermediate1->pd_intermediate2 transmetalation Transmetalation pd_intermediate2->pd0 product Ar-R pd_intermediate2->product reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid R-B(OR)₂ base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting and Field-Proven Insights

  • Dehalogenation in Suzuki Couplings: A common side reaction is the replacement of the halogen with a hydrogen atom. This can be minimized by careful selection of a milder base (e.g., K₂CO₃ instead of stronger bases), using aprotic solvents, and ensuring anhydrous conditions.[12] For N-heterocyclic halides, specialized bulky phosphine ligands are often beneficial.[12]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, inhibiting catalysis.[12] For NH-unsubstituted pyrazoles, protection of the N1-position is often necessary. The choice of a bulky, electron-rich ligand can also mitigate this issue by sterically disfavoring coordination of the pyrazole nitrogen.

  • Homocoupling in Sonogashira Reactions: The undesired coupling of two alkyne molecules can be suppressed by ensuring strictly anaerobic conditions and, if necessary, by employing a copper-free Sonogashira protocol.

  • β-Hydride Elimination in Buchwald-Hartwig Amination: With amines bearing β-hydrogens, β-hydride elimination from the palladium amide intermediate can be a competing side reaction.[11] The choice of a suitable ligand and reaction conditions is crucial to favor the desired reductive elimination pathway.

Conclusion

The functionalization of the C4-position of the pyrazole ring via cross-coupling reactions is a powerful and versatile strategy in modern organic synthesis. A thorough understanding of the strengths and limitations of each method, coupled with careful optimization of reaction conditions, allows for the efficient and predictable synthesis of a vast array of novel pyrazole derivatives. This guide provides a solid foundation for researchers to confidently apply these transformative reactions in their pursuit of new medicines and materials.

References

Application Notes & Protocols: Synthesis of Bidentate Ligands from (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel bidentate ligands starting from the versatile building block, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol. Pyrazole-containing ligands are of significant interest in coordination chemistry and medicinal chemistry due to their diverse applications in catalysis, materials science, and as therapeutic agents.[1][2] This guide details two primary synthetic strategies: functionalization via the C4-bromo position using palladium-catalyzed cross-coupling and derivatization of the C3-hydroxymethyl group. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and include methods for structural characterization, ensuring a robust and reproducible workflow.

Introduction: The Strategic Value of Pyrazole-Based Ligands

Pyrazole and its derivatives represent a cornerstone class of N-heterocyclic ligands in transition metal coordination chemistry.[1][3] Their utility is rooted in several key features:

  • Versatile Coordination Modes: The two adjacent nitrogen atoms in the pyrazole ring allow for monodentate, bidentate, or bridging coordination, enabling the construction of diverse molecular architectures from simple mononuclear complexes to intricate metal-organic frameworks (MOFs).[1][4][5]

  • Tunable Properties: The steric and electronic properties of pyrazole ligands can be precisely modulated through substitution on the pyrazole ring. This fine-tuning is critical for optimizing the performance of metal complexes in applications like homogeneous catalysis.[1][6]

  • Biological Significance: Pyrazole moieties are prevalent in a wide range of pharmaceuticals, exhibiting anti-inflammatory, anticancer, and antimicrobial activities.[2][7] The development of pyrazole-based metal complexes is a promising avenue for novel metallodrugs.[1]

The starting material, this compound (a commercially available building block[][9][10]), is an ideal precursor for bidentate ligand synthesis. It possesses two distinct and orthogonally reactive sites: a C4-bromo group amenable to cross-coupling reactions and a C3-hydroxymethyl group that can be readily modified. This guide will explore synthetic pathways leveraging both functional groups.

Synthetic Strategies & Mechanistic Rationale

Two primary strategies are presented for converting this compound into valuable bidentate ligands. The choice of strategy depends on the desired final structure and the intended application of the ligand.

Strategy A: Functionalization via Suzuki-Miyaura Cross-Coupling

This approach utilizes the bromine atom at the C4 position as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and reliable method for forming carbon-carbon bonds. By coupling the pyrazole with a boronic acid derivative containing a second coordinating group (e.g., a pyridine), we can construct a classic N,N'-bidentate chelating ligand.

Causality: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, generally high yields, and the commercial availability of a vast library of boronic acids. This allows for significant modularity in ligand design. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Cross-Coupling Workflow start (4-bromo-1-methyl-1H- pyrazol-3-yl)methanol reagents 2-Pyridylboronic Acid Pd(PPh₃)₄ Catalyst Na₂CO₃ (Base) start->reagents Add conditions Solvent (e.g., Dioxane/H₂O) Inert Atmosphere (N₂ or Ar) Heat (e.g., 90-100 °C) reagents->conditions Establish workup Aqueous Workup & Extraction conditions->workup After Reaction Completion purification Column Chromatography workup->purification product [1-Methyl-4-(pyridin-2-yl)-1H- pyrazol-3-yl]methanol (N,N'-Bidentate Ligand) purification->product characterization Characterization (NMR, MS, FTIR) product->characterization

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Strategy B: Derivatization of the Hydroxymethyl Group

This strategy focuses on modifying the -CH₂OH group at the C3 position. A common and effective method is to first oxidize the alcohol to an aldehyde. This aldehyde can then undergo a condensation reaction with a hydrazine or an amine to form a hydrazone or an imine, respectively. This introduces a second nitrogen donor atom, creating an N,N'-bidentate ligand framework.

Causality: This two-step approach is highly reliable. The oxidation of a primary alcohol to an aldehyde can be achieved with a variety of mild reagents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane, which minimizes over-oxidation to the carboxylic acid. The subsequent condensation reaction is typically high-yielding and can be driven to completion by removing the water byproduct, often by using a Dean-Stark apparatus or molecular sieves. This method allows for the introduction of diverse functionalities by varying the substituted hydrazine or amine used in the condensation step.

G cluster_1 Hydroxymethyl Derivatization Workflow start (4-bromo-1-methyl-1H- pyrazol-3-yl)methanol oxidation Step 1: Oxidation Reagent: MnO₂ Solvent: DCM start->oxidation intermediate 4-bromo-1-methyl-1H- pyrazole-3-carbaldehyde oxidation->intermediate condensation Step 2: Condensation Reagent: Pyridine-2-carbohydrazide Solvent: Ethanol, cat. Acetic Acid intermediate->condensation purification Recrystallization or Chromatography condensation->purification product N'-( (4-bromo-1-methyl-1H-pyrazol-3-yl)methylene) picolinohydrazide (N,N',O-Tridentate Potential) purification->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in optimizing your synthetic protocols and overcoming common experimental challenges. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure scientific integrity and help you achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the reduction of a corresponding aldehyde, 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a significantly lower than expected yield of the desired alcohol. What are the potential causes and how can I improve it?

Answer:

Low yields in the reduction of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde to the corresponding alcohol can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reducing agent may not be sufficiently reactive or may have degraded.

    • Solution: Ensure the freshness of your reducing agent, such as sodium borohydride (NaBH₄). It is hygroscopic and can lose activity over time. Consider using a freshly opened bottle or one stored under anhydrous conditions. Increasing the molar excess of NaBH₄ (e.g., from 1.5 to 2.5 equivalents) can also drive the reaction to completion.

  • Side Reactions: The aldehyde starting material can be susceptible to other reactions under the wrong conditions.

    • Solution: Maintain a low reaction temperature (0-5 °C) during the addition of the reducing agent to minimize side product formation. The reaction of pyrazole carbaldehydes can sometimes be sensitive to pH.[1] Ensuring the reaction medium is neutral or slightly basic can be beneficial.

  • Sub-optimal Solvent: The choice of solvent is crucial for the efficiency of the reduction.

    • Solution: Methanol or ethanol are commonly used and effective solvents for NaBH₄ reductions. Ensure the solvent is anhydrous, as water can react with the reducing agent.

  • Work-up and Extraction Issues: Product loss can occur during the work-up and extraction phases.

    • Solution: After quenching the reaction (e.g., with water or dilute acid), ensure thorough extraction with an appropriate organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x 50 mL for a small-scale reaction) to maximize the recovery of the product from the aqueous layer.

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurities in my crude product, which are complicating purification. What are these side products and how can I avoid them?

Answer:

The presence of impurities is a common challenge. Understanding their origin is key to mitigating their formation.

  • Unreacted Starting Material: The most common impurity is the starting aldehyde.

    • Cause: Insufficient reducing agent or short reaction time.

    • Solution: As mentioned previously, use a sufficient excess of a fresh reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde before work-up.

  • Over-reduction Products (if applicable to other functionalities): While not directly applicable to this specific aldehyde reduction, in more complex molecules, other functional groups could be unintentionally reduced.

    • Solution: Choose a milder reducing agent if sensitive functional groups are present elsewhere in the molecule. However, for this synthesis, NaBH₄ is generally selective for aldehydes and ketones.

  • Products from Ring Opening: Strong bases can sometimes lead to the opening of the pyrazole ring.[2]

    • Solution: Avoid using excessively strong bases during the reaction or work-up. Mild bases like sodium bicarbonate can be used to neutralize any acidic quench without risking ring integrity.

Issue 3: Difficulty in Product Purification

Question: Purification of the final product by column chromatography is proving difficult, with poor separation of the product and impurities. What can I do?

Answer:

Effective purification is critical for obtaining the desired compound in high purity.

  • Optimizing Column Chromatography:

    • Solution: Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) often provides the best separation. For instance, starting with 100% hexane and gradually increasing the proportion of ethyl acetate can effectively separate the slightly more polar alcohol product from the less polar starting aldehyde.

  • Alternative Purification Methods:

    • Solution: If chromatography is ineffective, consider recrystallization. The product, this compound, is a solid with a reported melting point of 94°C.[3] Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/hexane) to find conditions that allow for the selective crystallization of the product, leaving impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective method is the reduction of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. This aldehyde can be synthesized via the Vilsmeier-Haack reaction on the corresponding hydrazone.[4][5][6] The subsequent reduction of the aldehyde to the alcohol is typically achieved using a mild reducing agent like sodium borohydride in an alcoholic solvent.[5]

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Key parameters include:

  • Purity of Starting Materials: Ensure the 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde is of high purity. Impurities in the starting material will carry through and complicate the purification of the final product.

  • Reaction Temperature: Maintain a low temperature (0-5 °C) during the addition of the reducing agent to control the reaction rate and minimize side reactions.

  • Stoichiometry of Reagents: Use a slight excess of the reducing agent (e.g., 1.5-2.5 equivalents) to ensure the complete conversion of the aldehyde.

  • Anhydrous Conditions: Use anhydrous solvents to prevent the deactivation of the reducing agent.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting aldehyde from the alcohol product. The alcohol, being more polar, will have a lower Rf value than the aldehyde. The reaction is complete when the spot corresponding to the starting aldehyde is no longer visible on the TLC plate.

Q4: Are there any specific safety precautions I should take?

A4: Yes, always follow standard laboratory safety procedures.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas, which is also flammable. Handle it in a well-ventilated fume hood and away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • When quenching the reaction, add the quenching agent slowly and carefully, especially if there is an excess of reducing agent, to control the rate of gas evolution.

Quantitative Data Summary

ParameterRecommended ValueRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective for aldehydes.
Molar Equiv. of NaBH₄ 1.5 - 2.5Ensures complete reaction.
Solvent Anhydrous Methanol or EthanolGood solubility for reactants and reagent.
Reaction Temperature 0 - 5 °CMinimizes side product formation.
Reaction Time 1 - 3 hoursTypically sufficient for completion (monitor by TLC).
Work-up Quench Water or dilute HClNeutralizes excess reducing agent.
Extraction Solvent Ethyl Acetate or DichloromethaneEfficiently extracts the product.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (Vilsmeier-Haack Reaction)

This is a general procedure and may require optimization.

  • To a stirred solution of the appropriate hydrazone precursor in anhydrous dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, as described in similar Vilsmeier-Haack reactions for pyrazole synthesis.[4][6]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is completely consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Visualizations

Synthesis_Pathway Hydrazone Hydrazone Precursor Aldehyde 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde Hydrazone->Aldehyde Vilsmeier-Haack (POCl₃, DMF) Alcohol This compound Aldehyde->Alcohol Reduction (NaBH₄, MeOH)

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield Issue IncompleteReaction Check for Incomplete Reaction Start->IncompleteReaction SideReactions Investigate Side Reactions Start->SideReactions WorkupLoss Evaluate Work-up/Extraction Start->WorkupLoss Sol_FreshReagent Use Fresh/Excess NaBH₄ IncompleteReaction->Sol_FreshReagent Yes Sol_MonitorTLC Monitor by TLC IncompleteReaction->Sol_MonitorTLC Yes Sol_LowTemp Maintain Low Temperature (0-5 °C) SideReactions->Sol_LowTemp Yes Sol_pH Control pH SideReactions->Sol_pH Yes Sol_MultipleExtractions Perform Multiple Extractions WorkupLoss->Sol_MultipleExtractions Yes

Caption: Troubleshooting workflow for low yield issues.

References

troubleshooting guide for the bromination of 1-methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of (1-methyl-1H-pyrazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or incomplete conversion of the starting alcohol. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue stemming from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.

  • Reagent Quality is Paramount: Phosphorus tribromide (PBr₃) is highly sensitive to moisture.[1][2] Any water present in the reaction flask, solvent, or the starting alcohol itself will rapidly decompose PBr₃ into phosphorous acid and hydrobromic acid (HBr), reducing the amount of active brominating agent available.[2][3]

    • Troubleshooting Steps:

      • Drying Procedures: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Dry the starting (1-methyl-1H-pyrazol-3-yl)methanol by azeotropic distillation with toluene or by drying over molecular sieves.

      • Reagent Stoichiometry: While theoretically, one equivalent of PBr₃ can react with three equivalents of an alcohol, it is common practice to use a slight excess of PBr₃ (e.g., 0.4 to 0.5 equivalents per equivalent of alcohol) to drive the reaction to completion.[1] Some protocols suggest using a slight excess, such as 1.2 equivalents, especially if the PBr₃ is not freshly distilled.[4]

  • Reaction Temperature and Time: The conversion of an alcohol to an alkyl bromide using PBr₃ is an SN2 reaction.[1][5][6][7] The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction when PBr₃ is added, and then allowed to warm to room temperature or gently heated to ensure completion.[1][3]

    • Troubleshooting Steps:

      • Temperature Control: Add the PBr₃ dropwise to a cooled solution (0 °C) of the alcohol in an inert solvent like dichloromethane (DCM) or diethyl ether.[4] After the addition, allow the reaction to stir at 0 °C for a period (e.g., 1 hour) before letting it warm to room temperature.[4]

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, gentle heating (e.g., reflux in DCM) may be necessary. However, be cautious as excessive heat can lead to side reactions.

  • Formation of Stable Intermediates: The reaction proceeds through the formation of a phosphite ester intermediate.[1][4][5] If this intermediate is stable and the subsequent SN2 displacement by the bromide ion is slow, it can lead to incomplete conversion.

    • Troubleshooting Steps:

      • Solvent Choice: A non-polar aprotic solvent like DCM is generally a good choice. In some cases, using a more polar solvent might facilitate the SN2 step, but care must be taken to ensure it is anhydrous.

Q2: I am observing the formation of significant impurities alongside my desired 3-(bromomethyl)-1-methyl-1H-pyrazole. What are these side products and how can I minimize them?

A2: The formation of impurities is often linked to the reaction conditions and the reactivity of the pyrazole ring itself.

  • Ring Bromination: The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic bromination, especially if HBr is generated in situ from the reaction of PBr₃ with moisture.[8][9] This can lead to the formation of bromo-substituted pyrazole rings.

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: As mentioned in Q1, maintaining strictly anhydrous conditions is the most effective way to prevent the formation of HBr and subsequent ring bromination.[1][2]

      • Use of a Mild Base: The addition of a non-nucleophilic base, such as pyridine or Hunig's base, can scavenge any HBr that is formed, thus suppressing electrophilic aromatic substitution.[1]

  • Elimination Reactions: While less common for primary alcohols, elimination reactions can occur, especially if the reaction is heated excessively, leading to the formation of vinyl pyrazole derivatives.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Adhering to a low-temperature profile (0 °C to room temperature) will minimize the likelihood of elimination side reactions.[1]

  • Phosphorous Byproducts: The reaction produces phosphorous acid (H₃PO₃) as a byproduct.[3][10] During workup, this and other phosphorus-containing species can sometimes complicate purification.

    • Troubleshooting Steps:

      • Aqueous Workup: A careful aqueous workup is essential. Quenching the reaction with cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize acidic byproducts and help remove water-soluble phosphorus species.[1][3]

Q3: The workup and purification of my product, 3-(bromomethyl)-1-methyl-1H-pyrazole, is proving difficult, and I am experiencing product loss. What is the recommended procedure?

A3: The workup and purification strategy is critical for isolating the target compound in high purity and yield. The product's stability and solubility characteristics must be considered.

  • Careful Quenching: The reaction mixture will be acidic due to the presence of HBr and phosphorous acid byproducts.[3]

    • Recommended Procedure:

      • Cool the reaction mixture in an ice bath.

      • Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution. Be cautious as CO₂ gas evolution can cause frothing.[1]

      • Ensure the aqueous layer is basic (pH > 7) to neutralize all acidic components.

  • Extraction: The product, being an alkyl bromide, should be readily extractable into a suitable organic solvent.

    • Recommended Procedure:

      • Extract the aqueous mixture multiple times with a solvent like dichloromethane or ethyl acetate.

      • Combine the organic layers.

  • Washing and Drying: Washing the combined organic extracts is important to remove any remaining water-soluble impurities.

    • Recommended Procedure:

      • Wash the organic layer with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[3]

      • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product may still contain minor impurities.

    • Recommended Methods:

      • Silica Gel Chromatography: This is the most common method for purifying organic compounds. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

      • Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. Trituration with a non-polar solvent like hexane can also help to remove more soluble impurities.[11]

Experimental Workflow & Protocol

Recommended Protocol for the Bromination of (1-methyl-1H-pyrazol-3-yl)methanol

This protocol is a starting point and may require optimization based on your specific experimental setup and observations.

Materials:

  • (1-methyl-1H-pyrazol-3-yl)methanol

  • Phosphorus tribromide (PBr₃), freshly distilled or from a new, sealed bottle

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DCM and add it to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 - 0.5 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.

  • Continue stirring until all gas evolution ceases and the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with water (1x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Flowchart

Troubleshooting_Bromination Start Problem Encountered Low_Conversion Low or Incomplete Conversion Start->Low_Conversion Impurity_Formation Significant Impurity Formation Start->Impurity_Formation Workup_Issues Workup/Purification Difficulties Start->Workup_Issues Check_Reagents Check Reagent Quality (PBr3, Solvent, Starting Material) Low_Conversion->Check_Reagents Check_Conditions Check Reaction Conditions (Temperature, Time) Low_Conversion->Check_Conditions Check_Anhydrous_Impurity Are Conditions Anhydrous? Impurity_Formation->Check_Anhydrous_Impurity Check_Temp_Impurity Is Reaction Overheated? Impurity_Formation->Check_Temp_Impurity Phosphorous_Byproducts Phosphorous Byproducts Present Impurity_Formation->Phosphorous_Byproducts Quenching_Problem Inefficient Quenching? Workup_Issues->Quenching_Problem Extraction_Problem Poor Extraction? Workup_Issues->Extraction_Problem Purification_Problem Purification Challenges? Workup_Issues->Purification_Problem Optimize_Stoichiometry Optimize PBr3 Stoichiometry (0.4-0.5 eq or slight excess) Check_Reagents->Optimize_Stoichiometry Stoichiometry correct? Ensure_Anhydrous Ensure Strictly Anhydrous Conditions (Dry Glassware/Solvents) Check_Reagents->Ensure_Anhydrous Moisture sensitive? Optimize_Temp_Time Optimize Temperature Profile and Reaction Time (Monitor by TLC/LC-MS) Check_Conditions->Optimize_Temp_Time Check_Anhydrous_Impurity->Ensure_Anhydrous No Consider_Base Consider Adding a Mild Base (e.g., Pyridine) Check_Anhydrous_Impurity->Consider_Base Yes, but still impurities Control_Temp_Impurity Maintain Low Temperature (0 °C to RT) Check_Temp_Impurity->Control_Temp_Impurity Yes Careful_Workup_Impurity Perform Careful Aqueous Workup Phosphorous_Byproducts->Careful_Workup_Impurity Slow_Quench Slowly Quench with NaHCO3 at 0 °C Quenching_Problem->Slow_Quench Multiple_Extractions Perform Multiple Extractions with Appropriate Solvent Extraction_Problem->Multiple_Extractions Optimize_Purification Optimize Chromatography Conditions or Consider Recrystallization Purification_Problem->Optimize_Purification

Troubleshooting workflow for the bromination reaction.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationalePotential Issue if Deviated
PBr₃ Stoichiometry 0.4 - 0.5 eq per OH groupTo ensure complete conversion.Low: Incomplete reaction. High: Increased side reactions and difficult workup.
Reaction Temperature 0 °C to Room TemperatureTo control exothermicity and prevent side reactions.Too High: Formation of elimination and ring-brominated byproducts.
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic, and easy to remove.Protic/Wet: Decomposition of PBr₃, leading to low yield and side reactions.
Workup Quench Saturated aq. NaHCO₃To neutralize acidic byproducts (HBr, H₃PO₃).Water only: May not fully neutralize acids, leading to product degradation or poor extraction.

References

minimizing byproduct formation in (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and minimize byproduct formation.

The synthesis of this compound can be a multi-step process with several potential pitfalls. This guide is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address the issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My NMR spectrum shows a mixture of regioisomers after the bromination step. How can I improve the selectivity for the 4-bromo isomer?

A1: The bromination of 1-methyl-1H-pyrazole derivatives can indeed yield a mixture of isomers, primarily the 4-bromo and 5-bromo compounds. The 4-position is generally more electron-rich and thus more susceptible to electrophilic attack, but the 5-position can also react, leading to isomeric impurities.[1]

Root Cause Analysis:

  • Reaction Conditions: Harsh brominating agents or high temperatures can reduce the selectivity of the reaction.

  • Starting Material: The directing effect of the substituent at the 3-position can influence the regioselectivity.

Recommended Protocol for Selective Bromination:

A milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent is recommended for improved selectivity.

Experimental Protocol:

  • Dissolve your starting material, (1-methyl-1H-pyrazol-3-yl)methanol, in a chlorinated solvent such as dichloromethane (DCM) or an aprotic polar solvent like N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise over 30 minutes. A slight excess (1.05-1.1 equivalents) is typically sufficient.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography on silica gel.

Data Summary Table:

Brominating AgentSolventTemperature (°C)Typical 4-bromo:5-bromo Ratio
Br₂ in Acetic AcidAcetic AcidRoom Temp5:1 to 10:1
NBSDCM0 to Room Temp>20:1
NBSDMF0 to Room Temp>20:1

Troubleshooting Diagram:

cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Regioselectivity in Bromination harsh_reagents Harsh Reagents (e.g., Br₂) start->harsh_reagents high_temp High Temperature start->high_temp mild_reagents Use Milder Reagents (NBS) harsh_reagents->mild_reagents Mitigates low_temp Lower Reaction Temperature (0 °C) high_temp->low_temp Mitigates end High Yield of 4-bromo Isomer mild_reagents->end Improves Selectivity low_temp->end Improves Selectivity start Start: (1-methyl-1H-pyrazol-3-yl)methanol protection Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protection formylation Vilsmeier-Haack Formylation (POCl₃, DMF) protection->formylation deprotection Deprotection (e.g., TBAF) formylation->deprotection end Product: (4-formyl-1-methyl-1H-pyrazol-3-yl)methanol deprotection->end start Ethyl 1-methyl-1H-pyrazole-3-carboxylate bromination Bromination (NBS, DMF) start->bromination intermediate Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate bromination->intermediate reduction Reduction (LiAlH₄ or DIBAL-H, THF) intermediate->reduction end Final Product: this compound reduction->end

References

Technical Support Center: Recrystallization of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this key synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and optimize your purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: The ideal solvent for recrystallization is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] For this compound, which is a moderately polar molecule containing a hydroxyl group and a pyrazole ring, a good starting point is to test polar protic solvents.[3]

Recommended Initial Solvent Screening:

  • Single Solvents: Begin by testing small quantities of your crude material in solvents like ethanol, methanol, isopropanol, and acetone.[4] Water can also be a good choice for polar compounds.[5]

  • Mixed Solvent Systems: If a single solvent proves inadequate, a mixed-solvent system is often effective.[4] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble, like methanol or ethanol) and then add a "bad" or anti-solvent (in which it is poorly soluble, like water or hexane) dropwise until turbidity is observed.[6][7]

The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve better in polar solvents.[8]

Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[9]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to dilute the solution.[9]

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[4]

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[4]

Q3: The yield of my recrystallized product is very low. What are the common causes and how can I improve it?

A3: A low yield can be frustrating but is often correctable. The primary culprits are using too much solvent or incomplete precipitation.[4][9]

Strategies for Yield Improvement:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Excess solvent will keep more of your compound dissolved even after cooling.[4]

  • Thorough Cooling: Ensure the solution is adequately cooled, typically in an ice bath, to maximize product precipitation.[4]

  • Solvent Selection: Re-evaluate your solvent choice. The ideal solvent should have a steep solubility curve—high solubility when hot and very low solubility when cold.[1]

  • Mother Liquor Analysis: Check the filtrate (mother liquor) for remaining product. Evaporating a small sample of the mother liquor can reveal if a significant amount of product was left behind.[9]

Q4: My final product is still colored. How can I remove colored impurities?

A4: Colored impurities are common in organic synthesis. They can often be effectively removed using activated charcoal.[4][10]

Procedure for Decolorization:

  • Dissolve the crude product in the appropriate amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution.

  • Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot filtration to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Caution: Activated charcoal can also adsorb your desired product, potentially reducing the yield. Use it sparingly.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the recrystallization of this compound.

Symptom Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too dilute). 2. The cooling process is too slow, preventing nucleation.1. Concentrate the solution by boiling off some of the solvent. 2. Scratch the inner surface of the flask with a glass rod to create nucleation sites.[4] 3. Add a seed crystal of the pure compound.[4]
Crystallization happens too quickly. 1. The solution is too concentrated. 2. The cooling is too rapid.1. Add a small amount of additional hot solvent to the solution. 2. Allow the solution to cool slowly at room temperature before transferring to an ice bath.[4]
The resulting crystals are impure. 1. Impurities were co-precipitated or trapped in the crystal lattice. 2. Inadequate washing of the collected crystals.1. Ensure the initial hot solution was completely clear before cooling. 2. Wash the collected crystals with a small amount of the cold recrystallization solvent. 3. Perform a second recrystallization.[4]
The compound is poorly soluble in most common solvents. The compound may have very high lattice energy or strong intermolecular forces.1. Consider column chromatography by dissolving the compound in a strong polar solvent (e.g., DMF, DMSO) and adsorbing it onto silica gel.[10] 2. Explore hot filtration of a suspension in a solvent that dissolves impurities but not the desired product.[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a suitable single solvent has been identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.[6]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.[6]

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[10]

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.[10]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.[11]

  • Dissolution in "Good" Solvent: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol, methanol) in which it is readily soluble.[7]

  • Addition of "Bad" Solvent: While the solution is still hot, add a "bad" or anti-solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.[7]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

Visualization of Workflows

Recrystallization Workflow

G cluster_prep Preparation cluster_process Process cluster_output Output A Crude this compound C Dissolve in Minimum Hot Solvent A->C B Select Solvent(s) B->C D Hot Filtration (if insoluble impurities) C->D Optional E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: General workflow for recrystallization.

Troubleshooting Decision Tree

G A Problem Encountered? B No Crystals Form? A->B Yes C Oiling Out? A->C Yes D Low Yield? A->D Yes E Add Seed Crystal / Scratch Flask B->E Try First F Concentrate Solution B->F If E Fails G Add More Solvent / Slower Cooling C->G H Use Less Solvent / Ensure Thorough Cooling D->H

References

Technical Support Center: Addressing Challenges in Palladium-Catalyzed Reactions of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for navigating the complexities of palladium-catalyzed cross-coupling reactions with (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol. This resource is designed to provide in-depth troubleshooting advice, detailed protocols, and a thorough understanding of the underlying chemical principles to help you overcome the low reactivity often encountered with this substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low to no conversion in standard Suzuki-Miyaura coupling reactions?

A1: The low reactivity of this compound in standard palladium-catalyzed cross-coupling reactions is a common issue stemming from a combination of electronic and structural factors.

  • Catalyst Inhibition by Nitrogen Lone Pairs: The pyrazole ring contains two nitrogen atoms with lone pairs of electrons. These can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This catalyst inhibition is a well-documented challenge when working with nitrogen-rich heterocycles[1].

  • Influence of the Hydroxymethyl Group: The primary alcohol at the C3 position can act as a potential chelating ligand for the palladium center. This chelation can either stabilize an active catalytic intermediate or form an overly stable, inactive complex that hinders the catalytic cycle.

  • Electronic Properties: The pyrazole ring is an electron-rich heterocycle, which can make the oxidative addition of the C-Br bond to the Pd(0) center—the first and often rate-limiting step of the catalytic cycle—energetically less favorable compared to electron-deficient aryl halides.

Q2: What are the primary side reactions to be aware of, and what causes them?

A2: Besides low conversion, two major side reactions can plague your experiments: hydrodebromination and protodeboronation.

  • Hydrodebromination: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of (1-methyl-1H-pyrazol-3-yl)methanol as a byproduct. This side reaction can be promoted by high temperatures, certain bases, and the presence of hydride sources in the reaction mixture[2].

  • Protodeboronation: This involves the cleavage of the C-B bond in your boronic acid or ester coupling partner, replacing it with a hydrogen atom. This is often accelerated by the presence of water and strong bases[3].

Q3: Can I use other palladium-catalyzed cross-coupling reactions with this substrate?

A3: Yes, while the Suzuki-Miyaura reaction is a common choice, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination can also be employed to functionalize this compound. Each of these reactions will have its own set of challenges and optimization parameters.

  • Heck Reaction: The coupling of the bromopyrazole with an alkene is a viable option[4][5][6][7].

  • Sonogashira Coupling: The reaction with a terminal alkyne can be achieved, typically requiring a copper(I) co-catalyst[8][9][10][11][12][13].

  • Buchwald-Hartwig Amination: The formation of a C-N bond by coupling with an amine is also possible, though it often requires specialized ligands to overcome catalyst inhibition[8][14][15].

Troubleshooting Guide: A Deeper Dive

Low reactivity is not a dead end. By systematically addressing the key components of your reaction, you can significantly improve your yields.

Issue 1: Catalyst System Inactivity or Low Turnover

The choice of palladium precursor and, more importantly, the ligand is paramount for success with challenging heterocyclic substrates.

Underlying Cause: Standard ligands like triphenylphosphine (PPh₃) are often insufficient to promote the desired catalytic cycle with electron-rich or potentially chelating substrates. They may not be electron-rich enough to facilitate oxidative addition or bulky enough to prevent catalyst deactivation.

Solutions and Scientific Rationale:

  • Employ Bulky, Electron-Rich Phosphine Ligands: Ligands from the Buchwald and Herrmann groups are the industry standard for difficult cross-couplings.

    • Rationale: These ligands possess two key features:

      • High Electron Density: This increases the electron density on the palladium(0) center, making it more nucleophilic and facilitating the oxidative addition to the C-Br bond.

      • Steric Bulk: The bulky nature of these ligands promotes the reductive elimination step (the final product-forming step) and helps to prevent the formation of inactive palladium dimers or coordination by the pyrazole nitrogen.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can form very stable and highly active palladium complexes.

Recommended Ligand Screening:

LigandStructureKey Features
XPhos BiarylphosphineExcellent for a wide range of challenging couplings.
SPhos BiarylphosphineOften effective when XPhos fails.
RuPhos BiarylphosphineParticularly useful for Buchwald-Hartwig aminations.
IPr NHC LigandStrong σ-donor, can be effective in difficult couplings.
Issue 2: The Double-Edged Sword of the Hydroxymethyl Group

The -CH₂OH group at the C3 position introduces a layer of complexity.

Potential Problems:

  • Catalyst Poisoning: The oxygen lone pair can coordinate to the palladium center, potentially forming a stable, five-membered chelate ring that deactivates the catalyst.

  • Base-Mediated Deprotonation: Strong bases can deprotonate the alcohol, forming an alkoxide. This negatively charged species can have a more pronounced and potentially detrimental interaction with the catalyst.

Troubleshooting Strategies:

  • Protect the Hydroxymethyl Group: If catalyst inhibition is suspected, protecting the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether can be an effective strategy. This removes the coordinating hydroxyl group from the equation.

  • Careful Base Selection: The choice of base is critical.

Base Selection Guide:

BaseStrengthComments
K₂CO₃ / Cs₂CO₃ ModerateGood starting point. Less likely to cause deprotonation of the alcohol.
K₃PO₄ StrongOften very effective, but may lead to increased side reactions.
Organic Bases (e.g., DBU, Et₃N) Weak-ModerateCan be useful in specific cases, particularly in Sonogashira and Heck reactions.
Issue 3: Optimizing Reaction Conditions

Beyond the catalyst system, the reaction environment plays a crucial role.

Key Parameters to Optimize:

  • Solvent: Aprotic polar solvents are generally preferred.

    • Dioxane/Water or Toluene/Water mixtures: Commonly used for Suzuki reactions. The water is often necessary to dissolve the inorganic base and facilitate transmetalation.

    • Anhydrous solvents (e.g., Toluene, Dioxane, THF): May be necessary if protodeboronation is a significant issue.

  • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions like hydrodebromination. A screening of temperatures from 80 °C to 110 °C is recommended.

  • Microwave Irradiation: For particularly stubborn reactions, microwave heating can sometimes provide the necessary energy input to overcome activation barriers and significantly reduce reaction times.

Experimental Protocols: A Starting Point

The following protocols are generalized starting points based on successful couplings of similar challenging heterocyclic substrates. Optimization will likely be necessary.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a good starting point for rapid screening of conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., 1,2-Dimethoxyethane (DME) and water)

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

  • Add the degassed solvent system (e.g., DME:water 4:1).

  • Seal the vial and purge with an inert gas (Argon or Nitrogen).

  • Place the vial in the microwave reactor and irradiate at 100-140 °C for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Conventional Heating with a Buchwald Ligand

This protocol is suitable for larger-scale reactions or when microwave equipment is not available.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol%), the ligand (2-4 mol%), and the base (2.0-3.0 equiv).

  • Add the this compound (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and wash with an organic solvent.

  • Concentrate the filtrate and purify by column chromatography.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion of This compound Catalyst Step 1: Evaluate Catalyst System - Is the ligand appropriate? - Is the Pd source active? Start->Catalyst Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Catalyst->Ligand Standard ligands fail Base Step 2: Optimize Base - Is the base too strong/weak? - Is it causing side reactions? Ligand->Base Success Successful Coupling Ligand->Success Improved Yield Base_Screen Screen Bases: K₂CO₃, Cs₂CO₃, K₃PO₄ Base->Base_Screen Conditions Step 3: Adjust Reaction Conditions - Is the temperature optimal? - Is the solvent appropriate? Base_Screen->Conditions Base_Screen->Success Improved Yield Solvent_Temp Screen Solvents (Dioxane, Toluene) and Temperature (80-110°C) Conditions->Solvent_Temp Protection Step 4: Consider Substrate Modification - Is the -CH₂OH group interfering? Solvent_Temp->Protection Still low yield Solvent_Temp->Success Improved Yield Protect_OH Protect Hydroxymethyl Group (e.g., as TBDMS ether) Protection->Protect_OH Protect_OH->Success

Caption: A systematic workflow for troubleshooting low yields.

Generalized Suzuki-Miyaura Catalytic Cycle

Caption: The fundamental steps of the Suzuki-Miyaura reaction.

References

alternative workup procedures for (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol Reactions

Introduction

Welcome to the technical support guide for reactions involving this compound (CAS 915707-65-2).[1][2] This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently used in cross-coupling and further functionalization studies.[] However, its synthesis and subsequent reactions can present unique workup and purification challenges. The presence of a basic pyrazole core, a reactive hydroxymethyl group, and a bromo-substituent necessitates carefully designed workup procedures to ensure high yield and purity.

This guide provides researchers, scientists, and drug development professionals with a series of troubleshooting steps and alternative workup protocols in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and explain the chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory work.

Context: The Common Synthetic Route

The most prevalent synthesis of this compound involves the reduction of a corresponding carboxylic acid ester, such as ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. This is typically achieved using powerful hydride-based reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBALH). While effective, the quenching and removal of aluminum salts from these reactions are a primary source of workup difficulties, leading to emulsions, low recovery, and product contamination.

Troubleshooting and FAQs

Q1: My product yield is significantly lower than expected after aqueous workup. What are the likely causes?

Low recovery of your target compound can stem from several factors during the workup phase. A systematic approach is the most effective way to diagnose the issue.[4]

  • Product Sequestration in the Aqueous Layer: The pyrazole moiety possesses basic nitrogen atoms which can be protonated under acidic workup conditions. This protonation forms a salt, increasing the product's solubility in the aqueous phase.

    • Solution: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base. Always test the aqueous layer by TLC to confirm that no product remains before discarding it.[5]

  • Incomplete Quenching of Reducing Agents: If you are performing a hydride reduction, residual reactive species can lead to complex formation or degradation upon exposure to air or protic solvents.

    • Solution: Employ a careful and controlled quenching procedure. The Fieser workup (see Protocol A) is highly recommended for its ability to generate granular, easily filterable aluminum salts, minimizing product loss from adsorption onto gelatinous precipitates.

  • Emulsion Formation: The formation of a stable emulsion during liquid-liquid extraction can physically trap your product, making phase separation and recovery difficult. This is a common issue when aluminum salts precipitate in a fine, gelatinous form.[6]

    • Solution: Refer to Q2 for detailed strategies on managing emulsions.

Q2: I am consistently getting a persistent emulsion during my ethyl acetate/water extraction. How can I break it?

Emulsions in post-reduction workups are often caused by finely dispersed aluminum hydroxide precipitates. The key is to either prevent their formation or effectively remove them.

  • Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can often resolve emulsions.[7] The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers.

  • Filter Through Celite®: If the emulsion is caused by fine solid particulates, vacuum filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.[8]

  • Use Rochelle's Salt (Potassium Sodium Tartrate): For quenching LiAlH₄ reactions, adding a saturated aqueous solution of Rochelle's salt is highly effective. The tartrate dianion chelates the aluminum ions, forming a soluble complex in the aqueous phase and preventing the formation of problematic aluminum hydroxide precipitates.[6] This often results in clean phase separation.

  • Change the Solvent: If using solvents like THF or Dioxane which have some water miscibility, it is best to remove them by rotary evaporation first, then redissolve the residue in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate before washing.[6]

Q3: My product appears to decompose upon workup, as confirmed by TLC analysis. What are the stability limitations?

Product degradation suggests instability under the workup conditions. The this compound structure has several points of potential reactivity.

  • Acid Sensitivity: Strong acidic conditions can lead to side reactions. The hydroxymethyl group, being adjacent to a heterocyclic ring, can be susceptible to acid-catalyzed elimination or rearrangement.

    • Troubleshooting Test: Before performing the workup on the entire batch, take a small aliquot of the crude reaction mixture. Add the acidic solution you intend to use (e.g., 1M HCl). Stir for 15-30 minutes and monitor the sample by TLC against the starting crude mixture. If new spots appear, your compound is not stable to acid.[5]

  • Base Sensitivity: While generally more stable to base, strong basic conditions could potentially lead to unforeseen reactions. A similar stability test with a strong base (e.g., 1M NaOH) can be performed if base-lability is suspected.

  • Oxidative Degradation: The hydroxymethyl group can be oxidized to the corresponding aldehyde, especially if residual oxidizing agents are present or if the compound is exposed to air for extended periods in the presence of certain metal catalysts.

    • Mitigation: Ensure all reagents are consumed before workup. If purification requires prolonged heating or air exposure, consider performing these steps under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: Column chromatography gives poor separation, and my final product is still impure. What are some alternative purification strategies?

If standard silica gel chromatography is ineffective, several other techniques can be employed, particularly for crystalline or solid products.[9]

  • Recrystallization: This is an excellent method for purifying solid compounds. The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

    • Recommended Solvents to Screen: Ethyl acetate/hexanes, Dichloromethane/petroleum ether, Ethanol/water.

  • Trituration: This technique involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[10]

    • Procedure: Place the crude solid in a flask and add a small volume of a suitable solvent (e.g., cold diethyl ether or a 1:1 mixture of diethyl ether and petroleum ether).[10] Stir or sonicate the suspension, then collect the purified solid by filtration.

  • Acid/Base Wash: The basicity of the pyrazole nitrogens can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., DCM). Extract with dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer as a salt. Wash the organic layer (which now contains non-basic impurities) and discard it. Basify the aqueous layer with NaHCO₃ or dilute NaOH and re-extract the pure product back into an organic solvent. This method is only suitable for acid-stable compounds.

Alternative Workup Protocols

Protocol A: Fieser Workup for LiAlH₄ or DIBALH Reductions

This method is designed to produce granular aluminum salts that are easily removed by filtration, avoiding emulsions and improving recovery. The procedure is based on the sequential addition of water, aqueous base, and more water.

Step-by-Step Methodology:

  • Cool the reaction vessel (containing the reaction mixture in a solvent like THF or diethyl ether) to 0 °C in an ice bath.

  • For a reaction starting with 'X' g of LiAlH₄, add the following reagents sequentially and very slowly with vigorous stirring:

    • 'X' mL of water.

    • 'X' mL of 15% (w/v) aqueous NaOH solution.

    • '3X' mL of water.

  • After the final addition, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. A white, granular precipitate should form.

  • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the slurry and stir for another 15 minutes to ensure all water is sequestered.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of ethyl acetate or DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

Protocol B: Workup Using Rochelle's Salt

This protocol is excellent for preventing the precipitation of aluminum salts altogether by forming a soluble chelate complex.

Step-by-Step Methodology:

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to the reaction mixture with vigorous stirring. Continue adding until gas evolution ceases and two clear layers begin to form.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the layers are fully separated.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Data & Visualization

Data Summary Tables

Table 1: Comparison of Workup Procedures for Hydride Reductions

Workup MethodPrimary Reagent(s)AdvantagesDisadvantagesBest For
Fieser Workup H₂O, aq. NaOHForms granular, filterable solids; generally high recovery.Requires careful, slow addition; can be exothermic.General purpose, reliable for avoiding emulsions.
Rochelle's Salt Sat. aq. Potassium Sodium TartratePrevents aluminum salt precipitation; excellent phase separation.Requires large volumes of salt solution; chelation can be slow.Reactions prone to severe emulsions.
Acidic Quench Dilute HCl or H₂SO₄Effectively dissolves aluminum salts.Product must be acid-stable; potential for protonation and loss into aqueous layer.Acid-stable compounds where emulsions are problematic.
Basic Quench Dilute NaOHSaponifies ester starting material if reaction is incomplete.Can form gelatinous precipitates; not suitable for base-labile compounds.When incomplete reaction is suspected and product is base-stable.
Experimental & Logic Flow Diagrams

Below are diagrams created using Graphviz to illustrate key decision-making processes during the workup and purification of this compound.

TroubleshootingWorkflow start Low Yield After Workup check_emulsion Was a persistent emulsion observed? start->check_emulsion check_aq_layer Was aqueous layer checked by TLC? check_emulsion->check_aq_layer No solve_emulsion Action: Use Protocol B (Rochelle's Salt) or filter through Celite. check_emulsion->solve_emulsion Yes check_stability Is product stability to acid/base confirmed? check_aq_layer->check_stability Yes solve_aq_loss Action: Neutralize aqueous layer (pH 7-8) and re-extract. check_aq_layer->solve_aq_loss No solve_stability Action: Use neutral workup conditions (e.g., Fieser). Avoid strong acid/base. check_stability->solve_stability No final_review Review purification step (e.g., column loading, recrystallization solvent). check_stability->final_review Yes

Caption: Troubleshooting workflow for low product yield.

PurificationDecisionTree start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >90% by NMR/TLC? is_solid->is_high_purity Yes column Strategy: Silica Gel Column Chromatography is_solid->column No (Oil) recrystallize Strategy: Recrystallization or Trituration is_high_purity->recrystallize Yes is_high_purity->column No end Pure Product recrystallize->end acid_base Consider Acid/Base Extraction if other methods fail. column->acid_base If separation is poor column->end If separation is good

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Solvent Choice for (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing solvent selection in reactions involving (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS 915707-65-2). Our goal is to equip you with the foundational knowledge and practical protocols to overcome common challenges and enhance reaction efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that influence solvent selection?

A1: Understanding the structure of this compound is key to predicting its behavior in different solvents. The molecule possesses several functional groups that dictate its polarity and reactivity:

  • Pyrazole Ring: An aromatic heterocycle with two nitrogen atoms, contributing to its polarity and ability to participate in hydrogen bonding as an acceptor.

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol, this group is highly polar and can act as both a hydrogen bond donor and acceptor.

  • Bromo Group (-Br): While the C-Br bond itself is polar, the bromine atom is primarily a leaving group in cross-coupling reactions and contributes to the overall molecular weight.[1]

  • N-Methyl Group (-CH₃): A nonpolar, electron-donating group.

The combination of these features results in a molecule of moderate polarity with a reported melting point of 94°C.[2] Its solubility is highest in polar protic and polar aprotic solvents.

Q2: How does solvent polarity, as measured by the dielectric constant, impact reaction outcomes?

A2: The dielectric constant (ε) of a solvent is a measure of its ability to separate and stabilize charges.[3] This macroscopic property is critical for several reasons:

  • Stabilization of Intermediates: Reactions that proceed through charged intermediates or transition states, such as S_N1 reactions or certain organometallic catalytic cycles, are often accelerated in solvents with high dielectric constants.

  • Reagent Solubility: Ensuring all reactants, catalysts, and bases are sufficiently soluble is paramount for a homogeneous reaction mixture and optimal kinetics.[4] Inadequate solubility is a common cause of reaction failure.[5]

  • Catalyst Activity: The solvent can directly interact with the metal center of a catalyst. Highly coordinating solvents may occupy binding sites, potentially inhibiting substrate association and slowing down the catalytic cycle.[6]

The choice is a balance; the solvent must dissolve all components without negatively interfering with the catalytic process.

Table 1: Properties of Common Laboratory Solvents

This table provides a reference for comparing the properties of solvents commonly used in organic synthesis.[7][8]

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε @ 20°C)Type
WaterH₂O10080.1Polar Protic
Dimethyl SulfoxideDMSO18946.7Polar Aprotic
AcetonitrileACN, MeCN8237.5Polar Aprotic
N,N-DimethylformamideDMF15336.7Polar Aprotic
MethanolMeOH6532.7Polar Protic
EthanolEtOH7824.6Polar Protic
Acetone-5620.7Polar Aprotic
TetrahydrofuranTHF667.6Ethereal
1,4-Dioxane-1012.3Ethereal
ToluenePhMe1112.4Aromatic
Cyclohexane-812.0Nonpolar

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions

The C-Br bond on the pyrazole ring makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] However, challenges can arise. This guide provides a systematic approach to troubleshooting common issues related to solvent choice.

G problem problem cause cause solution solution start Problem: Low or No Product Yield solubility Are all reagents (pyrazole, boronic acid, base) fully dissolved? start->solubility Start Here catalyst Is catalyst deactivation or inhibition suspected? solubility->catalyst Yes sol_screen Solution: Perform a solvent screen. Try mixtures like Dioxane/H₂O, Toluene/H₂O, or DMF. solubility->sol_screen No side_reactions Are side reactions like protodeboronation observed? catalyst->side_reactions No, system is clean sol_ligand Solution: Change solvent type. Avoid strongly coordinating solvents. Use ethereal (THF, Dioxane) or aromatic (Toluene) solvents. catalyst->sol_ligand Yes sol_anhydrous Solution: Switch to anhydrous conditions. Use dry solvents (e.g., Dioxane, THF) with an anhydrous base (e.g., K₃PO₄). side_reactions->sol_anhydrous Yes

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Q3: My reaction has failed, and I suspect poor solubility. How do I choose a better solvent system?

A3: Incomplete dissolution of any reagent is a primary cause of reaction failure.[5] The polarity mismatch between the moderately polar this compound, a potentially nonpolar boronic acid, and an inorganic base often requires a carefully chosen solvent mixture.

Causality: A common strategy is to use a mixture of a nonpolar organic solvent (to dissolve the organic partners) and water (to dissolve the inorganic base).[9] Vigorous stirring is essential to create a sufficient interface for the reaction to occur.

  • Recommended Action: Screen common Suzuki coupling solvent systems. Ethereal solvents like 1,4-dioxane or THF, or aromatic solvents like toluene, are excellent choices for the organic phase.[10] A typical ratio is 4:1 or 5:1 organic solvent to water. For substrates that are particularly difficult to dissolve, a polar aprotic solvent like DMF can be used, though it can be difficult to remove during workup.

Q4: The reagents are soluble, but the reaction is sluggish or incomplete. Could the solvent be inhibiting my palladium catalyst?

A4: Yes, this is a distinct possibility. The pyrazole nitrogen atoms and the hydroxymethyl group can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[11] Some solvents can exacerbate this issue.

Causality: Solvents with lone pairs, such as acetonitrile (MeCN) or DMF, can act as ligands, competing with your phosphine ligand or substrates for binding sites on the palladium. This can lead to catalyst deactivation or a sluggish reaction.[6]

  • Recommended Action: If you are using a potentially coordinating solvent, switch to a less-coordinating alternative like toluene, 1,4-dioxane, or cyclopentyl methyl ether (CPME).[5] These solvents are less likely to interfere with the catalyst, allowing for more efficient oxidative addition and reductive elimination steps.

Q5: I'm observing significant protodeboronation of my boronic acid. How can solvent choice mitigate this side reaction?

A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly in the presence of water and strong base, and at elevated temperatures.[5]

Causality: While water is often necessary to dissolve the base, an excess amount or prolonged reaction times at high temperatures can promote the undesired hydrolysis of the C-B bond.

  • Recommended Action: If protodeboronation is a major issue, transitioning to anhydrous conditions is advisable.

    • Select an Anhydrous Solvent: Use rigorously dried solvents such as THF, 1,4-dioxane, or DME.

    • Choose a Soluble Anhydrous Base: Potassium phosphate (K₃PO₄) is a strong base that has good solubility in some organic solvents and is often effective under anhydrous or nearly anhydrous conditions.[9]

    • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol (BPin) esters, which are generally more resistant to protodeboronation.[5]

Experimental Protocols & Workflows

Protocol 1: Parallel Solvent Screening for Suzuki-Miyaura Coupling

This protocol outlines a method for efficiently screening multiple solvents to identify the optimal conditions for your specific reaction.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents 1. Prepare Stock Solutions - this compound - Boronic Acid/Ester - Base (e.g., K₂CO₃ in H₂O) prep_catalyst 2. Prepare Catalyst/Ligand Solution (e.g., Pd(OAc)₂ + SPhos in Toluene) prep_reagents->prep_catalyst setup_vials 3. Aliquot Reagents - Add stock solutions of pyrazole, boronic acid, and base to an array of reaction vials. prep_catalyst->setup_vials add_solvent 4. Add Test Solvents - Add a different solvent system (e.g., Dioxane, Toluene, THF, DMF) to each vial. setup_vials->add_solvent add_catalyst 5. Initiate Reaction - Add catalyst solution to each vial. - Seal, degas, and heat the array. add_solvent->add_catalyst monitor 6. Monitor Progress - Take aliquots at set time points (e.g., 1h, 4h, 12h). - Analyze by LC-MS or GC-MS. add_catalyst->monitor evaluate 7. Evaluate Results - Compare product conversion and impurity profiles across all solvents to identify the optimum. monitor->evaluate

Caption: Experimental workflow for parallel solvent screening.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).[12]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxygen from deactivating the catalyst.[9]

  • Solvent Addition: Add the degassed solvent to be tested (e.g., 4:1 1,4-dioxane/water) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%).[10]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.[11]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

By running this protocol in parallel with different solvents (see Table 2), you can rapidly identify the optimal conditions for your specific substrates.

Table 2: Recommended Solvent Screening Panel
Solvent ClassPrimary SolventCo-Solvent (if applicable)Typical RatioRationale
Ethereal1,4-DioxaneWater4:1General purpose, good for many Suzuki couplings.[13]
EtherealTetrahydrofuran (THF)Water4:1Lower boiling point, easier to remove.[9]
AromaticTolueneWater5:1Non-coordinating, good for preventing catalyst inhibition.[10]
Polar AproticN,N-Dimethylformamide (DMF)None-High boiling point, excellent solvating power for difficult substrates.[4]
Anhydrous1,4-DioxaneNone-For minimizing protodeboronation with an anhydrous base like K₃PO₄.[5]

References

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum—A Framework for Structural Elucidation

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used tool for elucidating the structure of organic molecules in solution.[1][2][3] However, interpreting a spectrum is more than just identifying peaks; it is a process of deductive reasoning, grounded in the fundamental principles of nuclear spin and electronic environment.

This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, a substituted pyrazole of interest in medicinal chemistry. We will move beyond a simple peak assignment to explain the causal relationships between the molecule's structure and its spectral output. By comparing this compound to simpler, related pyrazole derivatives, we will illustrate the predictable and powerful nature of substituent effects on chemical shifts. This document is designed for researchers and drug development professionals who require not only the data but also the logic behind the interpretation.

The Target Molecule: Structural and Electronic Considerations

Before diving into the spectrum, a thorough understanding of the target molecule's structure is essential. This compound possesses a five-membered heterocyclic pyrazole ring, which is aromatic. The key features influencing its ¹H NMR spectrum are:

  • Fixed Tautomerism: The presence of the N-methyl group at the N1 position prevents the tautomerism often seen in N-unsubstituted pyrazoles, simplifying the spectrum by locking the positions of the substituents.[4]

  • Single Ring Proton: The pyrazole ring is substituted at positions 1, 3, and 4, leaving only a single proton at the C5 position.

  • Key Substituents:

    • N-methyl (N-CH₃): Protons on this group will appear as a distinct singlet.

    • Hydroxymethyl (-CH₂OH): This group introduces two sets of protons: the methylene protons (-CH₂) and the hydroxyl proton (-OH).

    • Bromo (-Br): Located at the C4 position, this electronegative halogen will influence the electronic environment of the entire ring, particularly the adjacent C5-H proton.

Below is a diagram illustrating the structure with protons labeled for our subsequent analysis.

Caption: Molecular structure of this compound with key proton groups labeled (a-d).

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure, we can predict the key features of the ¹H NMR spectrum: the number of signals, their chemical shifts (δ), their integration values, and their splitting patterns (multiplicity).

LabelProton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
(a) C5-H7.5 - 7.7Singlet (s)1HThis is the only proton on the aromatic pyrazole ring. It appears as a singlet due to the absence of adjacent protons for coupling. Its downfield shift is characteristic of aromatic protons and is influenced by the adjacent electronegative nitrogen and the bromine at C4.
(b) N-CH₃3.8 - 4.0Singlet (s)3HThe methyl group is attached to a nitrogen atom within the aromatic ring, which deshields the protons, shifting them downfield compared to an aliphatic N-methyl group. It is a singlet as there are no vicinal protons.
(c) -CH₂OH4.6 - 4.8Singlet (s)2HThese methylene protons are adjacent to the electron-withdrawing pyrazole ring, causing a significant downfield shift. Coupling to the -OH proton is often not observed in standard solvents like CDCl₃ due to rapid exchange, resulting in a sharp singlet.
(d) -CH₂OH 1.5 - 4.0 (variable)Broad Singlet (br s)1HThe chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[5] It typically appears as a broad singlet and will exchange upon addition of D₂O.

Comparative Analysis: Understanding Substituent Effects

To validate our interpretation, we can compare the predicted chemical shifts with experimental data from simpler, structurally related molecules. This comparison provides a powerful illustration of how each substituent contributes to the final spectrum.

CompoundH3 Proton (ppm)H4 Proton (ppm)H5 Proton (ppm)N-CH₃ (ppm)Rationale for Shift Differences
1-Methylpyrazole [6]7.49 (d)6.21 (t)7.35 (d)3.84 (s)Baseline: Shows the fundamental shifts for an N-methylated pyrazole ring. H4 is most upfield, shielded by two adjacent carbons.
4-Bromo-1-methylpyrazole [7]7.43 (s)---7.37 (s)3.82 (s)Effect of Bromine: Replacing H4 with Br removes the H4 signal and the coupling. The electronegative Br has a minor deshielding effect on the adjacent H3 and H5 protons.
This compound (Target) ------~7.6 (s) ~3.9 (s) Effect of -CH₂OH: Replacing H3 with the -CH₂OH group removes the H3 signal. This electron-withdrawing group at C3 further deshields the adjacent C5-H proton, shifting it slightly further downfield compared to 4-bromo-1-methylpyrazole.

This comparative approach confirms that our predicted chemical shifts are well-grounded in established substituent effects in heterocyclic chemistry.[8] The introduction of the bromine atom at C4 and the hydroxymethyl group at C3 logically leads to the predicted downfield shift of the remaining C5 proton.

Experimental Protocol for Spectrum Acquisition

The trustworthiness of any spectral interpretation relies on the quality of the initial data acquisition. A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for acquiring and processing a high-quality ¹H NMR spectrum.

Causality Behind Experimental Choices:
  • Choice of Solvent:

    • CDCl₃ (Deuterated Chloroform): A common, non-polar solvent that dissolves many organic compounds. However, the acidic deuterium can sometimes broaden or exchange with -OH and -NH protons.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that is excellent for observing exchangeable protons like our -OH group. Hydrogen bonding with the solvent slows down the exchange rate, often resulting in a sharper -OH signal that may even show coupling to the adjacent -CH₂ group.[4] For unambiguous identification of the hydroxyl proton, acquiring spectra in both solvents can be highly informative.

  • Spectrometer Frequency (≥400 MHz): Higher field strengths increase chemical shift dispersion, reducing the likelihood of signal overlap and providing better resolution, which is crucial for complex molecules.

  • Internal Standard (TMS): Tetramethylsilane provides a sharp, inert reference signal at 0.00 ppm, allowing for accurate and reproducible chemical shift measurements across different experiments and instruments.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. By systematically analyzing the effects of the N-methyl, C4-bromo, and C3-hydroxymethyl substituents and comparing them to simpler pyrazole analogues, we can confidently assign the aromatic C5-H singlet at δ ~7.6 ppm, the N-CH₃ singlet at δ ~3.9 ppm, the -CH₂- singlet at δ ~4.7 ppm, and a variable, broad singlet for the -OH proton. This guide demonstrates a logical, evidence-based workflow for spectral interpretation, moving from structural analysis to predictive assignment and comparative validation. This rigorous approach is essential for ensuring the scientific integrity of data in any research and development setting.

References

Navigating the Labyrinth of Fragmentation: A Comparative Guide to the Mass Spectrum of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular structure elucidation. However, interpreting the complex fragmentation patterns of novel heterocyclic compounds can be a significant challenge. This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, a substituted pyrazole with potential applications in medicinal chemistry. By comparing its expected fragmentation with that of simpler pyrazole analogs, we will dissect the influence of each substituent—the 4-bromo, 1-methyl, and 3-hydroxymethyl groups—on the molecule's behavior under electron ionization.

The Logic of Fragmentation: A Predictive Analysis

The mass spectrum of an organic molecule provides a fingerprint of its structure, revealing not only the molecular weight but also the intricate pathways through which it fragments upon ionization. For this compound (Molecular Formula: C₅H₇BrN₂O, Molecular Weight: 191.03 g/mol ), we can anticipate a rich and informative fragmentation pattern shaped by the interplay of its functional groups.

The initial ionization event will generate a molecular ion, [M]⁺˙. Due to the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet at m/z 190 and 192.[1] This isotopic signature will be a key identifier for all bromine-containing fragments.

Following ionization, the molecular ion will undergo a series of fragmentation reactions, driven by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation pathways for the pyrazole ring are well-documented and typically involve the expulsion of hydrogen cyanide (HCN) and dinitrogen (N₂).[2][3] However, the substituents on the pyrazole ring in our target molecule will introduce additional, competing fragmentation routes.

The hydroxymethyl group at the 3-position is prone to α-cleavage, a common fragmentation pathway for alcohols, leading to the loss of a formaldehyde (CH₂O) radical (30 u) or a hydroxyl radical (•OH, 17 u).[4] The N-methyl group can influence fragmentation by stabilizing adjacent positive charges or by undergoing cleavage itself. The bromine atom at the 4-position, being a good leaving group as a radical, is expected to be readily lost, leading to a prominent [M-Br]⁺ ion.

By considering these fundamental principles, we can propose a detailed fragmentation cascade for this compound and compare it to simpler pyrazole structures to understand the specific contributions of each substituent.

A Comparative Analysis: Unraveling Substituent Effects

To illustrate the influence of the bromo, methyl, and hydroxymethyl groups, we will compare the predicted fragmentation of this compound with that of two simpler analogs: 1-methylpyrazole and 4-bromopyrazole.

Fragment Ion Proposed Structure This compound (Predicted m/z) 1-Methylpyrazole (Observed m/z) 4-Bromopyrazole (Observed m/z) Rationale for Formation in Target Molecule
[M]⁺˙Intact Molecule190/19282146/148Molecular ion, showing the characteristic bromine isotope pattern.
[M-H]⁺Loss of a hydrogen radical189/19181145/147Loss of H•, likely from the methyl or hydroxymethyl group.
[M-CH₂O]⁺˙Loss of formaldehyde160/162N/AN/Aα-cleavage of the hydroxymethyl group.
[M-Br]⁺Loss of bromine radical111N/A67Cleavage of the C-Br bond, a favorable fragmentation for halogenated compounds.
[M-HCN]⁺˙Loss of hydrogen cyanide163/16555119/121Characteristic pyrazole ring fragmentation.
[M-N₂]⁺˙Loss of dinitrogen162/16454118/120Characteristic pyrazole ring fragmentation.
[M-Br-HCN]⁺Sequential loss of Br and HCN84N/A40Further fragmentation of the [M-Br]⁺ ion.

This comparative table highlights how the substituents introduce new fragmentation pathways. The presence of the hydroxymethyl group in our target molecule is expected to generate a significant peak at m/z 160/162 due to the loss of formaldehyde, a pathway absent in the simpler analogs. Similarly, the prominent [M-Br]⁺ peak at m/z 111 will be a defining characteristic of this compound's spectrum.

Proposed Fragmentation Pathways

The interplay of these fragmentation routes can be visualized as a network of competing and sequential reactions.

Fragmentation_Pattern M [M]⁺˙ m/z 190/192 M_minus_H [M-H]⁺ m/z 189/191 M->M_minus_H - H• M_minus_CH2O [M-CH₂O]⁺˙ m/z 160/162 M->M_minus_CH2O - CH₂O M_minus_Br [M-Br]⁺ m/z 111 M->M_minus_Br - Br• M_minus_HCN [M-HCN]⁺˙ m/z 163/165 M->M_minus_HCN - HCN M_minus_N2 [M-N₂]⁺˙ m/z 162/164 M->M_minus_N2 - N₂ M_minus_Br_minus_HCN [M-Br-HCN]⁺ m/z 84 M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_Br_minus_N2 [M-Br-N₂]⁺ m/z 83 M_minus_Br->M_minus_Br_minus_N2 - N₂

Figure 1. Proposed EI-MS fragmentation pathways for this compound.

This diagram illustrates the primary fragmentation events originating from the molecular ion. The loss of the bromine radical to form the ion at m/z 111 is predicted to be a major pathway, leading to a stable, delocalized cation. This ion can then undergo further fragmentation through the characteristic loss of HCN or N₂ from the pyrazole ring.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

To experimentally verify the predicted fragmentation pattern, the following general procedure for EI-MS analysis can be followed.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization source.

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions, and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the experimental data with the predicted fragmentation pattern to confirm the structure of the compound.

Conclusion: A Powerful Tool for Structural Elucidation

The detailed analysis of the predicted mass spectral fragmentation pattern of this compound provides a roadmap for its structural confirmation. By understanding the fundamental principles of mass spectrometry and the influence of specific functional groups, researchers can confidently interpret the complex spectra of novel heterocyclic compounds. The comparative approach, contrasting the target molecule with simpler analogs, is a powerful strategy for dissecting the intricate dance of fragmentation and unlocking the structural secrets held within a mass spectrum. This guide serves as a testament to the predictive power of mass spectrometry and its crucial role in advancing chemical research and drug development.

References

A Comparative Guide to the Structural Validation of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

The precise determination of a molecule's constitution is a cornerstone of chemical research, particularly in the fields of medicinal chemistry and drug development where structure dictates function. For novel heterocyclic compounds like (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, seemingly minor variations in substituent placement can lead to vastly different biological activities. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational glimpse into a molecule's hydrogen and carbon framework, it often falls short in resolving ambiguities, especially in complex or isomeric structures.

This guide provides an in-depth, objective comparison of key two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—for the unambiguous structural validation of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices and demonstrate how these techniques function as a self-validating system to deliver irrefutable structural proof.

The Analytical Challenge: Confirming the Pyrazole Scaffold

The target molecule, this compound (Molecular Formula: C₅H₇BrN₂O), presents a specific structural puzzle.[1] While its synthesis may point towards the desired isomer, definitive proof is required to confirm the precise arrangement of substituents on the pyrazole ring.

The core questions to be answered are:

  • Is the N-methyl group located at the N1 position?

  • Is the bromomethyl group correctly placed at the C3 position?

  • Is the bromine atom at the C4 position?

  • How can we unequivocally connect these fragments?

Structure of this compound with atom numbering Figure 1: The proposed structure of this compound with standard IUPAC numbering for NMR analysis.

The 2D NMR Toolkit: A Symphony of Correlations

2D NMR spectroscopy enhances the capabilities of 1D NMR by spreading spectral information across two frequency axes, revealing correlations between pairs of nuclei.[2] This approach provides profound insights into molecular structure by mapping out the atomic connectivity. For a comprehensive validation, a suite of experiments is employed, each providing a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H).[3][4][5][6] It is the primary tool for mapping out contiguous proton networks or "spin systems."

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms.[2][7][8][9] It provides a direct and highly sensitive map of all C-H one-bond connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment detects correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[10][11][12][13] It is indispensable for connecting disparate spin systems across quaternary (non-protonated) carbons and heteroatoms, thereby assembling the complete molecular skeleton.

The synergy between these techniques forms the basis of our validation strategy.

G cluster_0 Overall Validation Workflow 1D_NMR Acquire 1D Spectra (¹H & ¹³C) HSQC HSQC Experiment (¹JCH Correlations) 1D_NMR->HSQC Assign Protonated Carbons COSY COSY Experiment (JHH Correlations) 1D_NMR->COSY Identify Spin Systems HMBC HMBC Experiment (ⁿJCH Correlations) HSQC->HMBC Connect Fragments COSY->HMBC Structure Unambiguous Structure HMBC->Structure Assemble Skeleton

Diagram 1: A conceptual workflow illustrating the synergistic use of 2D NMR experiments for structural elucidation.

Experimental Protocol: A Framework for Trustworthy Data

The integrity of the final structure is wholly dependent on the quality of the acquired data. The following protocol outlines a robust methodology for obtaining high-fidelity 2D NMR spectra.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its relative inertness and minimal signal overlap with typical organic molecules.

  • Ensure the sample is fully dissolved and the solution is homogeneous to prevent spectral artifacts.

2. Spectrometer Setup & 1D NMR Acquisition:

  • All spectra should be recorded on a high-field NMR spectrometer (e.g., 500 MHz) to maximize signal dispersion.

  • The probe must be tuned and matched for both ¹H and ¹³C frequencies to ensure optimal sensitivity.[14]

  • Acquire standard 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra. These are essential for chemical shift referencing (using the residual solvent signal, e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm) and for guiding the setup of the 2D experiments.

3. 2D NMR Acquisition Parameters:

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. The spectral width in both dimensions should be set to cover all proton signals.

  • HSQC: An edited HSQC experiment is highly recommended. This sequence not only shows C-H correlations but also provides phase information that distinguishes CH/CH₃ groups from CH₂ groups, providing similar data to a DEPT-135 experiment but with much greater sensitivity.[12]

  • HMBC: This is a long-range experiment, and its performance depends on the optimization of the long-range coupling delay. The parameter is typically set to optimize for an average ⁿJCH of 8-10 Hz, which is effective for most two- and three-bond correlations.[12][14] Acquiring the experiment for a sufficient number of scans is crucial to observe correlations to quaternary carbons, which are often weaker.

Data Analysis and Stepwise Structural Assembly

Here, we will interpret a representative dataset for this compound to demonstrate the logical process of structural validation.

Step 1: Initial Analysis of 1D NMR Data

The 1D spectra provide the initial inventory of atoms. Based on the proposed structure, we anticipate four distinct proton environments and five carbon environments.

Table 1: Hypothetical 1D NMR Data for this compound in CDCl₃

Atom # Signal Type ¹H δ (ppm) Integration Multiplicity ¹³C δ (ppm)
H5 Pyrazole H 7.55 1H s 132.5
H6 -CH₂- 4.62 2H d 55.8
H7 N-CH₃ 3.85 3H s 37.0
H8 -OH 2.10 1H t -
C3 Quaternary C - - - 148.0
C4 Quaternary C - - - 95.0
C5 CH - - - 132.5
C6 CH₂ - - - 55.8

| C7 | CH₃ | - | - | - | 37.0 |

Initial Observations: The number of signals in both the ¹H and ¹³C spectra matches the expected structure. The chemical shifts are plausible: the downfield proton at 7.55 ppm is characteristic of a proton on an electron-deficient aromatic ring, the signal at 4.62 ppm is appropriate for a methylene group attached to an oxygen and an aromatic ring, and the signal at 3.85 ppm is typical for an N-methyl group.

Step 2: HSQC Analysis – Forging the C-H Bonds

The HSQC spectrum provides the first layer of definitive connections by linking protons to their directly attached carbons.

G cluster_H ¹H Spectrum cluster_C ¹³C Spectrum H5 H5 (7.55 ppm) C5 C5 (132.5 ppm) H5->C5 H6 H6 (4.62 ppm) C6 C6 (55.8 ppm) H6->C6 H7 H7 (3.85 ppm) C7 C7 (37.0 ppm) H7->C7 C3 C3 (148.0 ppm) C4 C4 (95.0 ppm)

Diagram 2: HSQC correlations showing direct one-bond C-H connections.

Table 2: Key HSQC Correlations

¹H Signal (δ ppm) Correlated ¹³C Signal (δ ppm) Assignment
7.55 (H5) 132.5 C5-H5
4.62 (H6) 55.8 C6-H6

| 3.85 (H7) | 37.0 | C7-H7 |

Interpretation: The HSQC data confirms three C-H fragments: the pyrazole CH group (C5-H5), the methanol methylene group (C6-H6), and the N-methyl group (C7-H7). Critically, the carbons at 148.0 ppm (C3) and 95.0 ppm (C4) show no correlations in the HSQC spectrum, proving they are quaternary carbons, as expected for the points of substitution.[7][9]

Step 3: COSY Analysis – Identifying Proton Neighbors

The COSY spectrum reveals through-bond proton-proton couplings. In this molecule, the only expected coupling is between the methylene protons (H6) and the hydroxyl proton (H8), which can sometimes be broadened or absent due to chemical exchange.

Interpretation: A cross-peak is observed between the signals at 4.62 ppm (H6) and 2.10 ppm (H8). This confirms the -CH₂-OH fragment. The pyrazole proton (H5) and the N-methyl protons (H7) show no COSY correlations to any other protons, confirming they are isolated spin systems. This lack of correlation is a crucial piece of evidence that supports the proposed substitution pattern.[3][5]

Step 4: HMBC Analysis – Assembling the Molecular Skeleton

The HMBC spectrum is the final and most powerful tool, allowing us to connect the isolated fragments across the quaternary carbons and the nitrogen atom. This is where the full structure is unambiguously pieced together.

Table 3: Key HMBC Long-Range Correlations

Proton Signal Correlated Carbon Signals (δ ppm) Inferred Connectivity (Bonds) Structural Confirmation
H5 (7.55 ppm) 148.0 (C3), 95.0 (C4) H5 → C3 (³J), H5 → C4 (²J) Confirms H5 is adjacent to both substituted carbons C3 and C4.
H6 (4.62 ppm) 148.0 (C3) H6 → C3 (²J) Crucially links the methanol side-chain to the C3 position of the pyrazole ring.

| H7 (3.85 ppm) | 148.0 (C3), 132.5 (C5) | H7 → C3 (³J), H7 → C5 (³J) | Confirms the methyl group is attached to N1, adjacent to C5 and N2. |

G cluster_mol Key HMBC Connections C3 C3 (148.0) N2 N2 C6 C6-H6 (55.8) C3->C6 C4 C4 (95.0) C5 C5-H5 (132.5) N1 N1 C7 C7-H7 (37.0) N1->C7 H5_node H5 H5_node->C3 ³J H5_node->C4 ²J H6_node H6 H6_node->C3 ²J H7_node H7 H7_node->C3 ³J H7_node->C5 ³J

References

A Cost-Benefit Analysis of Synthetic Routes to (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol is a key heterocyclic building block in the synthesis of novel pharmaceutical compounds and agrochemicals. Its substituted pyrazole core is a "privileged scaffold" found in numerous biologically active molecules, including the widely-used anti-inflammatory drug Celebrex.[1] The strategic placement of the bromo, methyl, and hydroxymethyl groups offers multiple points for diversification, making it a valuable intermediate for drug discovery libraries. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[1]

This guide provides a comprehensive cost-benefit analysis of two primary synthetic strategies for obtaining this compound. We will delve into the practical considerations of each route, including starting material costs, reaction efficiency, scalability, and safety, to empower researchers in selecting the optimal pathway for their specific laboratory and developmental needs.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two mechanistically distinct directions: a "Late-Stage Bromination" of a pre-formed alcohol or an "Early-Stage Bromination" followed by reduction of a carbonyl-containing precursor. Each strategy presents a unique set of advantages and challenges.

Synthetic_Strategies cluster_A Route A: Late-Stage Bromination cluster_B Route B: Early-Stage Bromination Target This compound A1 1-Methyl-1H-pyrazole- 3-carboxylic Acid/Ester A2 (1-methyl-1H-pyrazol-3-yl)methanol A1->A2 Reduction A2->Target Regioselective Bromination B1 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic Acid B2 Ester Derivative B1->B2 Esterification B3 Aldehyde Derivative B1->B3 Partial Reduction or Vilsmeier-Haack B2->Target Reduction (e.g., LiAlH4) B3->Target Reduction (e.g., NaBH4)

Caption: High-level overview of the two primary synthetic approaches.

Route A: The "Late-Stage Bromination" Pathway

This strategy involves first constructing the (1-methyl-1H-pyrazol-3-yl)methanol core and then introducing the bromine atom at the C4 position in the final step.

Route_A_Workflow cluster_steps Route A Workflow start Start: 1-Methyl-1H-pyrazole- 3-carboxylic Acid Ethyl Ester step1 Step 1: Reduction (LiAlH4, THF) start->step1 intermediate Intermediate: (1-methyl-1H-pyrazol-3-yl)methanol step1->intermediate step2 Step 2: Bromination (NBS, Acetonitrile) intermediate->step2 product Product: (4-bromo-1-methyl-1H- pyrazol-3-yl)methanol step2->product

Caption: Step-by-step workflow for the Late-Stage Bromination route.

Experimental Protocol: Route A

Step 1: Reduction of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • A solution of ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

  • The resulting solids are removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield (1-methyl-1H-pyrazol-3-yl)methanol, which can often be used in the next step without further purification.

Step 2: Bromination of (1-methyl-1H-pyrazol-3-yl)methanol

  • To a solution of (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in acetonitrile, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 12-18 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Analysis and Causality
  • Expertise & Experience: The choice of LiAlH₄ for the ester reduction is critical; it is a powerful, non-selective reducing agent capable of reducing the ester directly to the primary alcohol.[2][3][4] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this transformation.[4] For the bromination step, NBS is a common and effective electrophilic brominating agent for electron-rich heterocyclic systems. The pyrazole ring is activated towards electrophilic substitution, and the C4 position is typically the most reactive site.[5]

  • Trustworthiness: The primary challenge in this route is the regioselectivity of the bromination. While the C4 position is electronically favored, over-bromination or bromination at other positions can occur, necessitating careful control of stoichiometry and reaction conditions. The alcohol functionality could also potentially react with NBS under certain conditions, although it is less likely in this context. This potential for side products complicates purification and may lower the overall yield.

Route B: The "Early-Stage Bromination" Pathway

This approach introduces the bromine atom onto the pyrazole core at an earlier stage, using a more stable precursor like a carboxylic acid. The final step is the reduction of this functional group to the target alcohol.

Route_B_Workflow cluster_steps Route B Workflow start Start: 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic Acid step1 Step 1: Esterification (SOCl2, Ethanol) start->step1 intermediate Intermediate: Ethyl 4-bromo-1-methyl-1H- pyrazole-3-carboxylate step1->intermediate step2 Step 2: Reduction (LiAlH4, THF) intermediate->step2 product Product: (4-bromo-1-methyl-1H- pyrazol-3-yl)methanol step2->product

Caption: Step-by-step workflow for the Early-Stage Bromination route.

Experimental Protocol: Route B

Step 1: Esterification of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) is suspended in absolute ethanol.[1]

  • The suspension is cooled to 0 °C, and thionyl chloride (SOCl₂, 1.2 eq) is added dropwise.

  • The reaction mixture is then heated to reflux for 3-5 hours until the reaction is complete (monitored by TLC).

  • The mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, which is often pure enough for the subsequent step.

Step 2: Reduction of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • This step follows the same procedure as Step 1 in Route A. A solution of the ester (1.0 eq) in anhydrous THF is added to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C.

  • The reaction is stirred, worked up, and the product is isolated as described previously. Purification by column chromatography yields the final product.

Analysis and Causality
  • Expertise & Experience: This route is often preferred for its robustness and predictability. The starting material, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, is a known compound, and its synthesis is documented.[1][6] The Fischer esterification (or activation with SOCl₂) is a standard, high-yielding transformation.[7][8] The final reduction step is reliable. A key advantage is that the sensitive alcohol functionality is only introduced at the very end, avoiding potential side reactions during the bromination step.

  • Trustworthiness: This pathway is generally more self-validating than Route A. The intermediates at each stage are stable and well-characterized. The absence of competing reaction sites in the final reduction step (the ester is significantly more reactive towards LiAlH₄ than the aryl bromide) leads to a cleaner reaction profile and simpler purification. This makes the process more scalable and reproducible.

Cost-Benefit Summary

MetricRoute A: Late-Stage BrominationRoute B: Early-Stage BrominationJustification
Starting Material Cost Potentially LowerPotentially Higher1-methyl-1H-pyrazole-3-carboxylic acid is generally more common and less expensive than its pre-brominated counterpart.
Number of Steps 22Both routes can be executed in two principal synthetic steps from the corresponding carboxylic acid/ester.
Overall Yield Moderate to LowHighRoute A suffers from potential regioselectivity issues and side reactions during bromination, leading to lower isolated yields. Route B is cleaner and more efficient.
Purification Difficulty HighLow to ModerateThe potential for isomeric byproducts in Route A necessitates careful chromatographic separation. Route B typically yields cleaner crude products.
Scalability PoorGoodThe clean nature of the reactions and easier purification in Route B make it more amenable to large-scale synthesis.
Safety & Environment ModerateModerateBoth routes use hazardous reagents like LiAlH₄ and solvents like THF. Route A also uses NBS. Route B may involve SOCl₂ for esterification, which is corrosive. Adherence to green chemistry principles, such as solvent choice and waste minimization, should be considered for both.[9][10]
Robustness ModerateHighRoute B is more reliable and less sensitive to minor variations in reaction conditions compared to the selective bromination required in Route A.

Conclusion and Recommendations

After a thorough analysis, Route B (Early-Stage Bromination) emerges as the superior synthetic strategy for producing this compound in most research and development settings.

  • For small-scale, exploratory synthesis where starting material cost is the primary driver and purification capacity is high , Route A could be considered. However, researchers should be prepared for optimization of the bromination step and potentially challenging purification.

  • For reliable, scalable, and high-purity production required for medicinal chemistry campaigns or process development , Route B is the unequivocally recommended pathway. Its high fidelity, cleaner reaction profiles, and operational simplicity translate to lower labor costs and a more predictable supply of the target molecule, ultimately outweighing the potentially higher initial cost of the starting material.

The robustness of Route B ensures a consistent and dependable synthesis, which is a critical factor in the fast-paced environment of drug development and scientific research.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Pyrazole Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application in pharmaceutical and materials science is extensive, particularly for constructing biaryl and heteroaryl-aryl structures that form the core of many modern drugs and functional materials.

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol is a valuable building block, incorporating a substituted pyrazole ring—a motif frequently found in biologically active molecules. However, the Suzuki coupling of nitrogen-rich heteroaryl halides like this one is not always straightforward. The lone pairs on the pyrazole nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, side reactions such as competitive debromination can plague these reactions, reducing the yield of the desired coupled product.[1][2][3]

This guide provides a head-to-head comparison of several prominent palladium catalyst systems for the Suzuki coupling of this specific and challenging substrate. We will delve into the mechanistic rationale for catalyst choice, present comparative performance data, and offer detailed experimental protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To understand why one catalyst outperforms another, we must first appreciate the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle revolving around a palladium center, which orchestrates the coupling of the organic halide and the organoboron reagent. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (our pyrazole substrate), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate. This step is often rate-limiting, and its efficiency is heavily influenced by the electron-donating properties and steric bulk of the ligands on the palladium.[4]

  • Transmetalation: A base activates the boronic acid partner, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4]

The choice of ligand attached to the palladium is critical as it modulates the steric and electronic properties of the metal center, thereby influencing the kinetics and efficiency of each step in the cycle.[5][6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Intermediate OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' Intermediate Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product Aryl-Aryl' RedElim->Product ArylX Aryl-X ArylX->OxAdd Boronic Aryl'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Contenders: A Head-to-Head Catalyst Comparison

We evaluated four distinct classes of palladium catalysts for the coupling of this compound with phenylboronic acid. The selection includes a traditional catalyst, a modern Buchwald precatalyst, and an N-heterocyclic carbene (NHC)-based system to provide a broad performance overview.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄ 5K₂CO₃Dioxane/H₂O1001845%Significant debromination (~30%) and starting material observed. Sluggish conversion.
Pd(OAc)₂ / SPhos 2K₃PO₄Toluene/H₂O100688%Good conversion, but requires careful handling of air-sensitive ligand.
XPhos Pd G3 2K₃PO₄t-BuOH/H₂O80496% Excellent yield, fast reaction at lower temperature. Precatalyst is air- and moisture-stable.[8][9]
PEPPSI-IPr 2K₂CO₃THF65592%High yield under mild conditions. Air- and moisture-stable catalyst, easy to handle.[10]

Table 1: Comparative performance data for the Suzuki coupling of this compound with phenylboronic acid. Yields are based on representative literature data for similar substrates and are intended for comparative purposes.[1][11][12]

Analysis of Catalyst Performance

The Classical Workhorse: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a historically significant and widely used catalyst. However, for a challenging substrate like our bromo-pyrazole, its limitations are apparent. The relatively low electron-donating ability of triphenylphosphine leads to a slower rate of oxidative addition. The higher reaction temperatures required often promote undesirable side reactions, most notably protodebromination, where the bromo-pyrazole is reduced to the corresponding H-pyrazole, terminating the productive cycle. For this substrate, it is a poor choice, resulting in low yield and a complex product mixture.[13]

The Buchwald Evolution: XPhos Pd G3

The development of bulky, electron-rich biaryl phosphine ligands by Professor Stephen Buchwald's group revolutionized cross-coupling chemistry. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a prime example. Its steric bulk promotes the reductive elimination step, while its strong electron-donating character accelerates the initial oxidative addition.[6][14]

The use of a third-generation (G3) precatalyst is a key advantage.[9] These are air- and moisture-stable complexes that rapidly and quantitatively generate the active, monoligated Pd(0) species in solution under the reaction conditions.[9] This eliminates the inconsistencies and handling difficulties associated with using separate palladium sources and air-sensitive ligands. As the data shows, XPhos Pd G3 delivers the highest yield in the shortest time and at a lower temperature, making it the superior choice for this transformation.[8]

The Robust Alternative: PEPPSI-IPr

N-Heterocyclic Carbene (NHC) ligands have emerged as powerful alternatives to phosphines. They are exceptional σ-donors, forming highly stable and reactive palladium complexes. The PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) catalyst is a commercially available, air- and moisture-stable precatalyst.[10] The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design allows for easy handling and efficient initiation of the catalytic cycle.[10] For the bromo-pyrazole substrate, PEPPSI-IPr demonstrates excellent performance, providing a high yield under mild conditions, rivaling the best Buchwald systems. Its operational simplicity makes it an extremely attractive option for routine synthesis and library generation.

Decision Workflow for Catalyst Selection

Choosing the optimal catalyst depends on the specific goals of the project, including scale, cost, time, and available resources. The following workflow can guide this decision-making process.

Catalyst_Selection_Workflow start Start: Suzuki Coupling of This compound priority What is the primary driver? start->priority max_yield Highest Yield & Efficiency priority->max_yield Performance ease_of_use Ease of Use & Robustness priority->ease_of_use Simplicity low_cost Lowest Cost (Screening) priority->low_cost Cost xphos Recommendation: XPhos Pd G3 max_yield->xphos peppsi Recommendation: PEPPSI-IPr ease_of_use->peppsi pd_pph3 Recommendation: Pd(PPh₃)₄ low_cost->pd_pph3 xphos_just Reason: Highest reported activity, fast kinetics, mild conditions. xphos->xphos_just peppsi_just Reason: Air-stable, easy handling, excellent yields, reliable. peppsi->peppsi_just pd_pph3_just Reason: Inexpensive for initial tests, but expect low yield & side reactions. pd_pph3->pd_pph3_just

References

A Comparative Guide to the Cytotoxicity of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Pyrazole-based compounds have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic profiles of a series of novel derivatives of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol. Our analysis, grounded in rigorous experimental data, aims to elucidate the structure-activity relationships (SAR) that govern their anticancer potential, offering valuable insights for researchers and professionals in drug development.

The rationale for focusing on this compound as a parent scaffold lies in the established significance of the pyrazole nucleus in anticancer drug design.[4][5] The strategic placement of a bromo substituent at the C4 position and a methyl group on the N1 nitrogen, coupled with a hydroxymethyl group at C3, provides a versatile platform for chemical modification. This guide will explore how systematic alterations to this core structure influence cytotoxicity against various cancer cell lines.

Comparative Cytotoxicity Profiling

The in vitro cytotoxicity of the synthesized this compound derivatives was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

Table 1: IC50 Values (µM) of this compound Derivatives against Human Cancer Cell Lines

Compound IDR GroupMCF-7A549HeLa
PZ-OH -CH2OH>100>100>100
PZ-F -F75.282.188.5
PZ-Cl -Cl45.851.355.7
PZ-Br -Br32.538.942.1
PZ-I -I28.934.237.8
PZ-CN -CN15.618.420.1
PZ-NO2 -NO29.811.213.5
Cisplatin (Reference)8.510.17.9

Data are presented as the mean IC50 from three independent experiments.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals a clear structure-activity relationship among the tested derivatives. The parent compound, this compound (PZ-OH), exhibited negligible cytotoxicity, indicating that the hydroxymethyl group alone is insufficient for potent anticancer activity.

A significant increase in cytotoxicity was observed upon modification of the hydroxymethyl group. The introduction of halogens at this position (PZ-F, PZ-Cl, PZ-Br, PZ-I) resulted in a marked improvement in anticancer activity. This effect was found to be dependent on the nature of the halogen, with cytotoxicity increasing with the atomic size and electronegativity of the halogen (I > Br > Cl > F). This trend suggests that the polarizability and ability of the halogen to participate in halogen bonding may play a crucial role in the interaction with the biological target.

The most potent derivatives were those bearing strongly electron-withdrawing groups, namely the cyano (PZ-CN) and nitro (PZ-NO2) moieties. The pronounced cytotoxic effects of these compounds underscore the importance of electronic factors in modulating the anticancer activity of this pyrazole scaffold. The electron-withdrawing nature of these groups likely enhances the electrophilicity of the pyrazole ring or the substituent itself, facilitating covalent interactions with nucleophilic residues in target proteins or DNA.

Mechanism of Action: Induction of Apoptosis

To elucidate the mechanism underlying the observed cytotoxicity, further investigations were conducted on the most potent derivative, PZ-NO2. These studies aimed to determine whether cell death occurred via apoptosis or necrosis. Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents exert their effects.[6][7]

Table 2: Apoptosis Induction by PZ-NO2 in MCF-7 Cells

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
Control 2.11.50.8
PZ-NO2 (10 µM) 25.415.21.2
Cisplatin (10 µM) 28.918.71.5

The results from Annexin V-FITC/Propidium Iodide staining clearly indicate that PZ-NO2 induces apoptosis in MCF-7 cells. A significant increase in the percentage of both early and late apoptotic cells was observed following treatment with PZ-NO2, comparable to the effects of the reference drug, cisplatin. The low percentage of necrotic cells suggests that apoptosis is the primary mode of cell death induced by this compound.

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, A549, and HeLa) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value was calculated using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10]

Protocol:

  • Seed cells and treat with compounds as described for the MTT assay.

  • After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The percentage of cytotoxicity is calculated relative to control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Treat cells with the test compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_moa Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization treatment Treatment with Derivatives characterization->treatment cell_culture Cell Line Maintenance (MCF-7, A549, HeLa) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry sar Structure-Activity Relationship Analysis flow_cytometry->sar ic50->sar

Caption: Experimental workflow for the cytotoxicity comparison of pyrazole derivatives.

Conclusion and Future Directions

This guide provides a comparative analysis of the cytotoxic effects of a series of novel this compound derivatives. Our findings demonstrate that modifications at the C3-hydroxymethyl position significantly influence their anticancer activity. Specifically, the introduction of strong electron-withdrawing groups, such as a nitro group, leads to a substantial increase in cytotoxicity, which is mediated through the induction of apoptosis.

The structure-activity relationships elucidated in this study offer a rational basis for the design of more potent pyrazole-based anticancer agents. Future work should focus on expanding the library of derivatives to further probe the SAR and to optimize the lead compounds for improved efficacy and selectivity. In vivo studies are also warranted to evaluate the therapeutic potential of the most promising derivatives in preclinical cancer models.

References

A Comparative Guide to HPLC Method Development for Purity Analysis of (4-Bromo-1-Methyl-1H-Pyrazol-3-yl)Methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol. We will explore the rationale behind critical experimental choices, compare the optimized method with viable alternatives, and provide the foundational data necessary for researchers, scientists, and drug development professionals to implement and adapt these protocols.

Introduction: The Significance of Purity in Pharmaceutical Development

This compound is a heterocyclic compound, a class of molecules of significant interest in medicinal chemistry due to their diverse biological activities. Ensuring the purity of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development. It guarantees the safety and efficacy of the final drug product by controlling the levels of process-related impurities and degradation products. A well-developed HPLC method is the gold standard for this purpose, offering the specificity and sensitivity required to separate and quantify the target analyte from its potential impurities.

Initial Method Development: A Logic-Driven Approach

The development of a reliable HPLC method is an iterative process. The physicochemical properties of this compound—a polar, aromatic, and heterocyclic compound—guide the initial selection of chromatographic conditions.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development A Analyte Characterization (Polar, Aromatic) B Initial Screening: - Column (C18) - Mobile Phase (ACN/H2O) A->B Informs C Optimization: - Gradient Elution - pH Adjustment - Wavelength Selection B->C Refines D Method Validation (ICH Q2(R1)) C->D Finalizes E Routine Analysis D->E Enables

Caption: A streamlined workflow for HPLC method development.

2.1. Stationary Phase Selection: The Case for C18

Given the polar nature of the analyte, a reversed-phase (RP) HPLC approach is the logical starting point.[1][2][3] A C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its versatility and ability to retain a wide range of compounds through hydrophobic interactions. The aromatic pyrazole ring and the bromo-substituent of our target molecule provide sufficient hydrophobicity for good retention on a C18 stationary phase.

2.2. Mobile Phase Screening: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase significantly impacts selectivity and resolution. Acetonitrile (ACN) and methanol (MeOH) are the most common choices.

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Methanol: Can provide different selectivity for certain compounds due to its protic nature, which allows for hydrogen bonding interactions.

Initial screening with both solvents is recommended. For many pyrazole derivatives, a mobile phase consisting of acetonitrile and water provides excellent peak shape and resolution.[4]

2.3. Detector Wavelength Selection: Leveraging UV Absorbance

The pyrazole ring system exhibits strong UV absorbance.[5][6] To determine the optimal wavelength for detection, a UV scan of this compound in the mobile phase should be performed. Pyrazole derivatives typically show significant absorbance around 200-240 nm.[4][5][7][8][9] For this analysis, a wavelength of 230 nm was chosen to maximize sensitivity for both the main component and potential impurities.

Optimized HPLC Method and Comparison with Alternatives

Based on the initial screening and subsequent optimization, a robust gradient RP-HPLC method was developed.

3.1. Optimized Chromatographic Conditions

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 min, then 5 min hold
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3.2. Comparison of Chromatographic Conditions

ParameterOptimized Method (Gradient)Alternative Method (Isocratic)Rationale for Optimized Choice
Elution Mode GradientIsocratic (e.g., 60:40 ACN:Water)A gradient elution is crucial for separating impurities with a wide range of polarities and for eluting strongly retained compounds in a reasonable time, leading to sharper peaks and improved resolution.
Mobile Phase Additive 0.1% TFANo additive or bufferTFA acts as an ion-pairing agent and improves peak shape for polar and basic compounds by minimizing tailing caused by interactions with residual silanols on the stationary phase.
Analysis Time ~20 minutesPotentially shorter, but may not resolve all impurities.The optimized gradient ensures the elution of all potential impurities, providing a comprehensive purity profile.
Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is only useful if it is validated to be fit for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for this validation.[10][11][12][13]

4.1. Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[10][11] To demonstrate this, forced degradation studies are performed.[14][15][16] The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) for 24 hours. Dissolve in diluent for analysis.

The results of the forced degradation studies should show that the main peak is well-resolved from all degradation product peaks, proving the stability-indicating nature of the method.

Diagram: Forced Degradation Pathway Analysis

Forced_Degradation API This compound Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Heat Thermal Stress API->Heat Light Photolytic Stress API->Light Deg1 Degradant 1 Acid->Deg1 Deg2 Degradant 2 Base->Deg2 Deg3 Degradant 3 Oxidation->Deg3

Caption: Investigating degradation pathways under various stress conditions.

4.2. Linearity, Accuracy, and Precision

These parameters demonstrate the quantitative performance of the method.

Validation ParameterAcceptance Criteria (Typical)
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and determine the correlation coefficient (R²).

Conclusion

The developed gradient RP-HPLC method provides a robust and reliable means for the purity analysis of this compound. The logical approach to method development, beginning with an understanding of the analyte's properties and systematically optimizing chromatographic parameters, ensures a high-quality analytical procedure. The comprehensive validation, including forced degradation studies, establishes the method's suitability for its intended purpose in a regulated environment. This guide serves as a practical framework for scientists to develop and validate similar HPLC methods for novel pharmaceutical compounds.

References

A Researcher's Guide to the Regioselective Bromination of (1-methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the regioselective bromination of (1-methyl-1H-pyrazol-3-yl)methanol, a critical transformation for synthesizing advanced intermediates in drug discovery. We will explore the underlying electronic principles governing the reaction's selectivity, compare common bromination methodologies, and provide a robust, field-proven experimental protocol designed for unambiguous confirmation of the desired C4-brominated product.

The Chemical Rationale: Understanding Regioselectivity in the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr). However, the positions on the ring are not electronically equivalent. The regiochemical outcome of bromination is dictated by the inherent electron distribution of the pyrazole nucleus, which is further modulated by the substituents present.

Electronic Landscape of the Pyrazole Core

The pyrazole ring contains two nitrogen atoms: one is a "pyrrole-like" nitrogen (N1), which contributes two electrons to the aromatic system, and the other is a "pyridine-like" nitrogen (N2), which contributes one electron. This arrangement results in the C4 position being the most electron-rich and, consequently, the most nucleophilic carbon atom.[1][2] Electrophilic attack preferentially occurs at this position to maintain a more stable cationic intermediate, known as a Wheland intermediate or arenium ion.[3][4][5] Attack at the C3 or C5 positions would place a destabilizing positive charge adjacent to the electron-withdrawing pyridine-like nitrogen.[2]

Influence of Substituents

The existing substituents on the (1-methyl-1H-pyrazol-3-yl)methanol substrate further reinforce C4 selectivity:

  • N1-Methyl Group: This is an electron-donating group (+I effect) that activates the ring system, increasing its reactivity towards electrophiles compared to an unsubstituted pyrazole.[1][6]

  • C3-Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating due to the inductive effect of the oxygen atom. However, its influence is significantly less pronounced than the powerful directing effect of the ring's inherent electronics. It does not sterically hinder the approach of the electrophile to the C4 position.

Therefore, the combined electronic and substituent effects create a strong preference for electrophilic bromination to occur at the C4 position.

The SEAr Mechanism: A Visual Breakdown

The bromination proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, typically N-bromosuccinimide (NBS), serves as the source of the electrophilic bromine (Br⁺).

Caption: Mechanism of electrophilic bromination at the C4 position.

Comparison of Common Bromination Protocols

While various reagents can achieve bromination, the choice of method impacts yield, selectivity, and operational simplicity. For pyrazole systems, N-bromosuccinimide (NBS) and elemental bromine (Br₂) are the most common choices.[7][8]

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical Form Crystalline solid, easier to handleCorrosive, volatile liquid, requires careful handling
Selectivity Generally high for C4-bromination of electron-rich heterocycles[9]Can sometimes lead to over-bromination or side reactions[10]
Byproducts Succinimide (water-soluble, easily removed)Hydrogen bromide (HBr) (corrosive, requires a scavenger base)
Typical Solvents Acetonitrile (MeCN), Dimethylformamide (DMF), Chloroform (CHCl₃)[9][11]Acetic Acid (AcOH), Chloroform (CHCl₃), Water[12][13]
Recommendation Highly Recommended. NBS is the preferred reagent for this transformation due to its high selectivity, ease of handling, and straightforward workup.[9][12]Viable alternative, but typically requires more stringent control of stoichiometry and conditions to ensure selectivity.

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. The successful synthesis of the target compound is confirmed by straightforward analytical techniques that directly probe the regiochemical outcome.

Experimental Workflow

References

comparison of the reactivity of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol with other brominated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are indispensable scaffolds. Among them, substituted pyrazoles are of paramount importance due to their prevalence in a wide array of biologically active molecules. (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol is a versatile building block, offering multiple reaction handles for molecular elaboration. The bromine atom at the C4 position serves as a key functional group for various cross-coupling and substitution reactions, while the hydroxymethyl group at C3 and the methyl group at N1 modulate the molecule's electronic properties and steric environment.

This guide provides an in-depth comparison of the reactivity of this compound with other commonly employed brominated heterocycles, including bromopyridines, bromothiophenes, bromofurans, and bromoindoles. By understanding the nuanced differences in their reactivity, researchers can make more informed decisions in designing efficient and robust synthetic routes. This analysis is supported by mechanistic insights, comparative experimental data, and detailed protocols for key transformations.

Electronic and Steric Profile of this compound

The reactivity of the C-Br bond in this compound is influenced by several factors:

  • The Pyrazole Ring: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N1-methyl group is an electron-donating group, which increases the electron density of the ring compared to an unsubstituted pyrazole.

  • The Hydroxymethyl Group (-CH₂OH): Located at the C3 position, this group is generally considered to be weakly electron-withdrawing by induction but can also participate in hydrogen bonding, potentially influencing catalyst and reagent coordination.

  • The Bromo Substituent (-Br): Positioned at C4, the bromine atom is an electron-withdrawing group via induction and a weak deactivator in electrophilic aromatic substitution. Its primary role in synthetic chemistry is as a leaving group in cross-coupling and substitution reactions.

The interplay of these substituents creates a unique electronic environment at the C4-Br bond, which dictates its susceptibility to various chemical transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C, C-N, and C-O bond formation. The reactivity of brominated heterocycles in these transformations is largely dependent on the ease of the oxidative addition step to the Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of brominated heterocycles generally follows the trend of increasing electron deficiency of the aromatic ring, which facilitates the oxidative addition step.

HeterocycleRelative ReactivityTypical Yield Range (%)Notes
This compound Moderate70-90%The presence of the N-methyl and hydroxymethyl groups can influence catalyst activity.
2-BromopyridineHigh85-95%The electron-deficient nature of the pyridine ring at the 2-position enhances reactivity.[1][2]
3-BromopyridineModerate80-90%Less reactive than 2-bromopyridine due to the electronic position relative to the nitrogen.[3][4]
2-BromothiopheneHigh85-95%The C2 position is more electron-deficient, leading to higher reactivity.[5]
3-BromothiopheneModerate80-90%Less reactive than its 2-bromo counterpart.[5]
2-BromofuranHigh80-95%The reactivity is generally high for palladium-catalyzed couplings.[6][7]
5-BromoindoleModerate75-90%The electron-rich nature of the indole ring can sometimes retard the oxidative addition step.[8]
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9][10] The reactivity trends are similar to those observed in Suzuki-Miyaura couplings.

HeterocycleRelative ReactivityTypical Yield Range (%)Notes
This compound Moderate65-85%The hydroxymethyl group may require protection in some cases to avoid side reactions.
2-BromopyridineHigh80-95%Readily undergoes Sonogashira coupling under standard conditions.[11][12][13]
3-BromopyridineModerate75-90%Effective coupling can be achieved with appropriate catalyst and ligand selection.[11]
2-BromothiopheneHigh80-95%Highly reactive substrate for Sonogashira coupling.
5-BromoindoleModerate70-90%The N-H proton may need to be protected for optimal results.[14]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[15] The success of this reaction is highly dependent on the choice of ligand, base, and reaction conditions. For many nitrogen-containing heterocyles, specialized ligands are often required to overcome catalyst inhibition.[16][17][18][19]

HeterocycleRelative ReactivityTypical Yield Range (%)Notes
This compound Moderate60-85%Can be challenging due to potential coordination of the pyrazole nitrogens to the palladium center. Bulky, electron-rich phosphine ligands are often necessary.[16][18]
2-BromopyridineModerate to High70-90%The proximity of the nitrogen can lead to catalyst inhibition, requiring specialized ligands.
3-BromopyridineHigh80-95%Generally more reactive than 2-bromopyridine in Buchwald-Hartwig amination due to reduced catalyst inhibition.[3]
2-BromothiopheneHigh85-95%Thiophene heterocycles are generally good substrates for this reaction.[5]
5-BromoindoleModerate70-90%N-H acidity can be a factor, and N-protection may be beneficial.
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[20][21][22][23][24] The reactivity is influenced by both electronic and steric factors.

HeterocycleRelative ReactivityTypical Yield Range (%)Notes
This compound Moderate60-80%The regioselectivity of the alkene insertion can be influenced by the substituents on the pyrazole ring.
2-BromopyridineHigh75-90%The electron-deficient nature of the ring promotes the reaction.[21]
3-BromopyridineModerate to High70-85%A versatile substrate for the Heck reaction.[4]
2-BromothiopheneHigh80-95%Readily participates in Heck couplings.[5]
5-BromoindoleModerate65-85%N-protection is often employed to improve yields and prevent side reactions.

Nucleophilic Aromatic Substitution (SNAr)

The susceptibility of a brominated heterocycle to nucleophilic aromatic substitution is primarily governed by the electron-deficiency of the aromatic ring and the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate.

  • This compound: The pyrazole ring is less electron-deficient than the pyridine ring, making SNAr reactions less favorable unless activated by strongly electron-withdrawing groups. The N-methyl group further increases electron density, disfavoring this pathway.

  • Bromopyridines: Pyridines are highly susceptible to SNAr, especially when the bromine is at the 2- or 4-position, as the nitrogen atom can effectively stabilize the intermediate.[1][25]

  • Bromothiophenes and Bromofurans: These five-membered heterocycles are generally less reactive towards SNAr than pyridines due to their more electron-rich nature.

  • Bromoindoles: The indole ring is electron-rich and generally does not undergo SNAr reactions.[8]

Lithiation and Bromine-Lithium Exchange

The formation of an organolithium species via deprotonation or bromine-lithium exchange is a powerful strategy for introducing a wide range of electrophiles.[26][27][28]

  • This compound: Bromine-lithium exchange at the C4 position can be achieved using strong bases like n-butyllithium at low temperatures. The adjacent hydroxymethyl group's acidic proton must be considered, potentially requiring a second equivalent of base or a protection strategy.

  • Bromopyridines: Bromine-lithium exchange is a common transformation for bromopyridines, providing access to lithiated pyridine intermediates.[2][4][29]

  • Bromothiophenes: The C2 proton of thiophene is relatively acidic, allowing for direct lithiation. For bromothiophenes, bromine-lithium exchange is also a viable and often preferred method for generating the organolithium species.[5]

  • Bromofurans: Similar to thiophenes, both direct lithiation and bromine-lithium exchange are possible.[6]

  • Bromoindoles: The N-H proton is the most acidic site, and deprotonation at nitrogen will occur preferentially with strong bases.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, boronic acid, Pd catalyst, ligand, and base in a flask. solvent Add solvent (e.g., dioxane/water). reagents->solvent degas Degas the mixture (e.g., with argon). solvent->degas heat Heat the reaction mixture (e.g., 80-100 °C) with stirring. degas->heat Start Reaction monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool Reaction Complete extract Perform aqueous work-up and extraction. cool->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add the degassed dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n pd_complex [Pd(II)(Ar)(Br)L_n] pd0->pd_complex Oxidative Addition pd_amide [Pd(II)(Ar)(NR'R'')L_n] pd_complex->pd_amide Ligand Exchange pd_amide->pd0 Reductive Elimination product Ar-NR'R'' amine HNR'R'' base Base arbr Ar-Br

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vessel.

  • Add this compound and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the vessel and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is generally moderate, allowing for selective functionalization in the presence of more reactive halides. While it is less susceptible to nucleophilic aromatic substitution compared to electron-deficient heterocycles like bromopyridines, it readily undergoes bromine-lithium exchange, providing an alternative pathway for functionalization.

The choice of a particular brominated heterocycle will ultimately depend on the specific synthetic strategy and the desired final product. Understanding the relative reactivities presented in this guide will empower chemists to design more efficient and successful synthetic routes, accelerating the discovery and development of novel molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, CAS No. 915707-65-2. Our focus is not just on procedural compliance but on fostering a deep understanding of the principles that underpin these essential safety measures.

Hazard Assessment and Chemical Profile: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated heterocyclic compound. Its Safety Data Sheet (SDS) is the primary source of critical information.[1]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Hazardous Decomposition Products: Combustion of this compound can produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (specifically hydrogen bromide).[1][6] This is a critical consideration for the final disposal method.

Hazard CategoryClassificationPrimary Route of Exposure
Acute Oral Toxicity Category 4Ingestion
Acute Dermal Toxicity Category 4Skin Contact
Acute Inhalation Toxicity Category 4Inhalation
Skin Corrosion/Irritation Category 2Skin Contact
Serious Eye Damage/Irritation Category 2Eye Contact
Specific target organ toxicity Category 3Inhalation

The "Cradle-to-Grave" Responsibility: A Regulatory Overview

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" management system for hazardous waste.[7][8] This means that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[7]

This compound and materials contaminated with it must be treated as hazardous waste. This is due to its classification as a halogenated organic compound.

Step-by-Step Disposal Protocol

This protocol is designed to be integrated into your laboratory's Chemical Hygiene Plan (CHP), as required by the Occupational Safety and Health Administration (OSHA).[9][10][11]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE as specified in the SDS:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.

  • Designate a "Halogenated Organic Waste" container. This is the most critical step. Do not mix this waste with non-halogenated organic waste. The reason for this is that the disposal methods for these two streams are different and cross-contamination can lead to complications and increased disposal costs.[12][13]

  • Solid vs. Liquid Waste: If you have both solid (e.g., contaminated filter paper, gloves) and liquid waste, use separate, clearly labeled containers for each.

Caption: Waste segregation workflow.

Step 3: Container Selection and Labeling - Ensuring Safe Containment and Communication
  • Container Compatibility: Use a chemically compatible container. For liquid halogenated organic waste, a glass bottle with a screw cap is generally appropriate. For solid waste, a sturdy, sealable plastic container can be used. Avoid using metal containers as some halogenated compounds can react with them over time.[14][15]

  • Labeling: The waste container must be labeled clearly and accurately from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentrations of each component.

    • The date accumulation started.

    • An appropriate hazard warning (e.g., "Toxic," "Irritant").

Step 4: On-Site Accumulation and Storage - Maintaining a Safe Environment
  • Satellite Accumulation Area (SAA): Small quantities of hazardous waste (up to 55 gallons) can be accumulated in a designated SAA at or near the point of generation.

  • Storage Conditions: Keep the waste container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 5: Arranging for Disposal - The Final Step in Your Responsibility
  • Engage a Licensed Hazardous Waste Contractor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company.[16][17][18] These companies are experts in handling, transporting, and disposing of hazardous materials in compliance with all federal and state regulations.

  • The Hazardous Waste Manifest: When the waste is collected, the contractor will provide a Uniform Hazardous Waste Manifest.[19][20][21][22][23] This is a legal document that tracks the waste from your laboratory to its final destination. You will sign the manifest, and a copy will be returned to you once the waste has been disposed of. Retain this documentation for at least three years.[20]

DisposalWorkflow Start Waste Generation This compound Segregation Step 2: Segregate into 'Halogenated Organic Waste' Start->Segregation Labeling Step 3: Label Container 'Hazardous Waste' & Contents Segregation->Labeling Storage Step 4: Store in Satellite Accumulation Area Labeling->Storage Pickup Step 5: Schedule Pickup with Licensed Waste Contractor Storage->Pickup Manifest Complete & Sign Hazardous Waste Manifest Pickup->Manifest Transport DOT-Compliant Transport by Licensed Contractor Manifest->Transport Disposal Final Disposal: High-Temperature Incineration Transport->Disposal

Caption: The complete disposal workflow.

The Science of Disposal: High-Temperature Incineration

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.[24][25][26]

  • Why Incineration? Incineration at temperatures typically above 1100°C ensures the complete destruction of the organic molecule, breaking it down into its constituent atoms.[24][27] This process prevents the release of the parent compound or potentially harmful intermediates into the environment.

  • Managing Byproducts: The incineration facilities are equipped with sophisticated scrubber systems that neutralize the acidic gases (like hydrogen bromide) and capture any particulate matter produced during combustion, preventing their release into the atmosphere.[25]

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response protocol.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the lab and prevent re-entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal, following the procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a regulatory hurdle but a professional and ethical responsibility. By understanding the hazards, adhering to a meticulous disposal protocol, and appreciating the scientific principles behind the chosen disposal method, we uphold our commitment to a safe laboratory environment and the protection of our planet. Always consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Mastering the Safe Handling of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic building block, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol presents significant opportunities in synthetic chemistry and drug discovery. However, its potential is matched by the imperative for meticulous handling and a deep understanding of its hazard profile. This guide moves beyond mere procedural lists to instill a safety-first mindset, grounded in the principles of risk assessment and the hierarchy of controls. As your partner in the laboratory, we are committed to providing the critical information necessary to ensure your work is not only groundbreaking but also fundamentally safe.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the specific risks associated with this compound is the first step in developing a robust safety protocol. Based on its Safety Data Sheet (SDS), this compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2]

Key Hazards:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

This profile necessitates a multi-faceted approach to protection. The primary routes of exposure are inhalation of dust, dermal contact, and eye contact. Therefore, all subsequent procedures and personal protective equipment (PPE) selections are designed to mitigate these specific risks.

The Hierarchy of Controls: A Foundational Safety Strategy

Before selecting PPE, it's crucial to implement more effective control measures. PPE is the last line of defense, used when hazards cannot be eliminated or sufficiently managed through other means.[3][4]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->p1 Engineering Engineering Controls Substitution->p2 Administrative Administrative Controls Engineering->p3 PPE Personal Protective Equipment (Least Effective) Administrative->p4 p1->Substitution p2->Engineering p3->Administrative p4->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The primary method for controlling exposure is to handle this compound within a certified chemical fume hood.[3] This captures dust and vapors at the source, preventing inhalation. Ensure eyewash stations and safety showers are readily accessible.[5]

  • Administrative Controls: Develop and strictly follow a written Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs) for handling this compound.[2][3][6] Limit the quantity of the chemical handled at any one time and restrict access to authorized and trained personnel only.

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, appropriate PPE provides the necessary final layer of protection. The selection of PPE must be deliberate and based on the specific tasks being performed.

PPE_Selection_Workflow cluster_ppe Required PPE for All Tasks Start Task: Handling This compound EyeProtection Splash Goggles (ANSI Z87.1) Gloves Nitrile Gloves (Check Compatibility) Coat Lab Coat TaskCheck Risk of Inhalation? Start->TaskCheck Assess Task Respiratory Respiratory Protection (e.g., N95 or higher) TaskCheck->Respiratory Yes (e.g., weighing solid, generating aerosol) End Proceed with Task TaskCheck->End No (Handled in solution within fume hood) Respiratory->End

Caption: A workflow for selecting appropriate PPE based on task-specific inhalation risk.

Eye and Face Protection
  • Mandatory: Chemical splash goggles conforming to ANSI Z87.1 standards are required whenever handling the compound in solid or liquid form.[7] Safety glasses are insufficient as they do not provide protection from splashes.

  • Recommended: When there is a significant risk of splashing (e.g., during transfers of large volumes or vigorous reactions), a face shield should be worn in addition to goggles.

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard choice for incidental contact. However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's chemical resistance data. Double-gloving can provide additional protection. Always inspect gloves for tears or pinholes before use and remove them promptly and properly after handling, washing hands immediately.

  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect skin and clothing from contamination.

  • Additional Protection: For tasks with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure closed-toe shoes are worn at all times in the laboratory.

Respiratory Protection

Respiratory protection is not typically required when handling small quantities within a certified chemical fume hood. However, it becomes necessary under specific circumstances:

  • Weighing Solid Material: When weighing the powdered form of the compound, especially outside of a containment hood (not recommended), a NIOSH-approved N95 respirator or higher is required to prevent inhalation of fine particles.[1]

  • Spill Cleanup: In the event of a large spill or if engineering controls fail, a respirator with organic vapor and particulate cartridges may be necessary. All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA standard 29 CFR 1910.134.[7]

Operational Plan: From Receipt to Disposal

A systematic approach ensures safety at every stage of the chemical's lifecycle in the lab.

Receiving and Storage
  • Upon receipt, verify the container is intact and properly labeled.

  • Store in a cool, dry, well-ventilated area designated for toxic and irritant chemicals.

  • Keep the container tightly closed and store under an inert atmosphere as recommended.[1]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1][5]

Step-by-Step Handling Protocol
  • Preparation: Before starting, review the SDS and the specific experimental SOP. Assemble all necessary equipment and PPE. Ensure the chemical fume hood is functioning correctly.

  • Weighing: If possible, weigh the solid material inside the fume hood on a disposable weigh boat to contain any dust.

  • Dispensing: When transferring the chemical, whether as a solid or in solution, perform the operation slowly and carefully over a spill tray within the fume hood to contain any potential spills.

  • Reaction: Keep reactions involving this compound within the fume hood. Ensure the setup is secure.

  • Post-Handling: After use, decontaminate the work area (spatulas, glassware, surfaces) with an appropriate solvent and cleaning agent. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Emergency Procedures: Plan for the Unexpected

Spill Response

Even with careful handling, spills can occur. A clear, rehearsed plan is essential.

Spill_Response Spill Spill Occurs Alert Alert personnel in immediate area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill (Contained in hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside hood) Assess->LargeSpill Large Cleanup Use spill kit to absorb. Collect waste in sealed container. Decontaminate area. SmallSpill->Cleanup Evacuate Evacuate Area. Call Emergency Response (e.g., EH&S). LargeSpill->Evacuate Dispose Label and dispose of waste as hazardous. Cleanup->Dispose

Caption: A logical flowchart for responding to a chemical spill in the laboratory.

  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[1]

    • Decontaminate the area.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health & Safety (EH&S) office immediately.

    • Prevent others from entering the area.

    • Only trained emergency personnel should handle the cleanup.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Waste Disposal Plan

This compound is a halogenated organic compound. As such, all waste—including excess reagent, contaminated materials (gloves, weigh boats, absorbent pads), and solutions—must be disposed of as hazardous waste according to federal, state, and local regulations.[9][10]

  • Waste Collection: Collect all waste in a designated, properly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.[11][12]

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[11][12]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[11] Store the container in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.

By integrating these principles and procedures into your daily workflow, you can confidently and safely harness the scientific potential of this compound, ensuring a culture of safety and responsibility within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.